molecular formula C34H38O11 B15137636 Renchangianin B

Renchangianin B

Cat. No.: B15137636
M. Wt: 622.7 g/mol
InChI Key: FGACFCPIJZFIEZ-NLBSZNOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Renchangianin B is a useful research compound. Its molecular formula is C34H38O11 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H38O11

Molecular Weight

622.7 g/mol

IUPAC Name

[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate

InChI

InChI=1S/C34H38O11/c1-9-17(2)32(37)44-28-18(3)34(4,39)31(45-33(38)19-13-11-10-12-14-19)21-16-23(41-6)30(43-8)27(36)25(21)24-20(28)15-22(40-5)29(42-7)26(24)35/h9-16,18,28,31,35-36,39H,1-8H3/b17-9-/t18-,28+,31-,34-/m0/s1

InChI Key

FGACFCPIJZFIEZ-NLBSZNOBSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)O)O)OC)OC)OC(=O)C4=CC=CC=C4)(C)O)C

Origin of Product

United States

Foundational & Exploratory

Isolating Renchangianin B from Kadsura renchangiana Stems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Renchangianin B, a dibenzocyclooctene-type lignan, from the stems of Kadsura renchangiana. While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this document outlines a generalized yet detailed experimental workflow based on established methodologies for the separation of similar lignans from the Kadsura genus.[1][2][3][4] This guide is intended to equip researchers with the necessary information to approach the isolation and purification of this potentially bioactive compound.

Introduction to this compound

This compound is a member of the dibenzocyclooctadiene lignan family, a class of natural products known for their complex chemical structures and diverse biological activities.[5] Lignans from the Kadsura genus, in particular, have attracted significant attention for their potential therapeutic applications, including anti-inflammatory, antiviral, and cytotoxic properties. This compound is specifically isolated from the stems of Kadsura renchangiana, a plant belonging to the Schisandraceae family.

Chemical Structure:

The chemical structure of this compound is characterized by a central eight-membered cyclooctadiene ring fused to two phenyl rings, with various oxygenated substituents.

  • Molecular Formula: C₃₄H₃₈O₁₁

  • Molecular Weight: 622.7 g/mol

  • IUPAC Name: [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate

Experimental Protocol: A Generalized Approach

The following protocol is a composite methodology derived from published procedures for the isolation of dibenzocyclooctadiene lignans from various Kadsura species. Researchers should optimize these steps based on their specific experimental conditions and available equipment.

Plant Material Collection and Preparation
  • Collection: Stems of Kadsura renchangiana should be collected and authenticated by a plant taxonomist.

  • Preparation: The collected stems are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

The powdered plant material is subjected to exhaustive extraction to isolate the crude mixture of secondary metabolites.

Table 1: Extraction Parameters

ParameterDescription
Solvent 95% Ethanol or Acetone
Method Maceration or Soxhlet extraction
Ratio (Plant:Solvent) 1:10 (w/v)
Duration 24-48 hours per extraction cycle
Cycles 3-4 cycles
Temperature Room temperature for maceration; boiling point of the solvent for Soxhlet

The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Table 2: Solvent Partitioning Steps

StepSolvent SystemPurpose
1 The crude extract is suspended in water and partitioned with petroleum ether.To remove non-polar constituents like fats and waxes.
2 The aqueous layer is subsequently partitioned with ethyl acetate.To extract medium-polarity compounds, including lignans.
3 The remaining aqueous layer can be further partitioned with n-butanol.To isolate more polar compounds.

The ethyl acetate fraction, which is expected to be rich in lignans, is concentrated in vacuo.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

2.4.1. Silica Gel Column Chromatography (CC)

  • Stationary Phase: Silica gel (100-200 or 200-300 mesh).

  • Mobile Phase: A gradient of petroleum ether-ethyl acetate or chloroform-methanol is typically used, starting with a low polarity and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

2.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient of methanol-water or acetonitrile-water is a typical mobile phase.

  • Detection: UV detection at wavelengths such as 220 nm and 254 nm is used to monitor the elution of compounds.

Fractions containing the purified this compound are collected, and the solvent is removed to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Structure Elucidation of Dibenzocyclooctadiene Lignans

TechniquePurposeKey Observations
Mass Spectrometry (MS) Determination of molecular weight and molecular formula.Provides the [M+H]⁺ or [M+Na]⁺ ion peak.
¹H NMR Provides information on the proton environment in the molecule.Characteristic signals for aromatic protons, methoxy groups, and methyl groups on the cyclooctadiene ring.
¹³C NMR Provides information on the carbon skeleton of the molecule.Reveals the number of different carbon atoms and their chemical environment.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons.Crucial for assigning the complete structure and stereochemistry.
Circular Dichroism (CD) Determines the absolute stereochemistry of the molecule.The Cotton effects in the CD spectrum are characteristic of the stereoisomer.

Visualizing the Workflow

The following diagrams illustrate the key processes in the isolation of this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant Kadsura renchangiana Stems (Powdered) extraction Exhaustive Extraction (95% EtOH or Acetone) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition pet_ether Petroleum Ether Fraction (Discarded) partition->pet_ether Non-polar et_acetate Ethyl Acetate Fraction (Lignan-rich) partition->et_acetate Medium-polar n_butanol n-Butanol Fraction partition->n_butanol Polar silica_gel Silica Gel Column Chromatography et_acetate->silica_gel fractions Combined Fractions silica_gel->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, NMR, CD) pure_compound->spectroscopy

Caption: Generalized workflow for the isolation and identification of this compound.

Signaling Pathways

Based on the comprehensive search of available scientific literature, there is currently no specific information detailing the signaling pathways modulated by this compound. Research into the biological activities of many lignans from the Kadsura genus is ongoing, and future studies may elucidate the molecular mechanisms of action for this compound.

The diagram below illustrates a hypothetical logical relationship for future investigation into the bioactivity of this compound, based on the known activities of similar compounds.

logical_relationship cluster_compound Compound cluster_investigation Potential Bioactivity Investigation cluster_outcome Potential Therapeutic Application renchangianin_b This compound cellular_assays In vitro Cellular Assays (e.g., Cancer Cell Lines, Macrophages) renchangianin_b->cellular_assays target_identification Target Protein Identification cellular_assays->target_identification pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) target_identification->pathway_analysis in_vivo In vivo Animal Models pathway_analysis->in_vivo therapeutic_application Drug Development Lead in_vivo->therapeutic_application

Caption: Hypothetical workflow for investigating the bioactivity of this compound.

Conclusion

The isolation of this compound from Kadsura renchangiana stems presents an opportunity for the discovery of novel therapeutic agents. This technical guide provides a robust, generalized framework for the extraction, purification, and characterization of this and other related dibenzocyclooctadiene lignans. While the specific biological activities of this compound are yet to be fully elucidated, the methodologies outlined here provide a solid foundation for further research into its potential as a drug development candidate. It is recommended that future work focuses on optimizing the isolation protocol to improve yields and on conducting comprehensive biological assays to uncover the therapeutic potential of this intriguing natural product.

References

Bioactive Lignans from Kadsura Species: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Kadsura, belonging to the Schisandraceae family, encompasses approximately 16 species of woody vines predominantly distributed in East and Southeast Asia.[1][2] For centuries, various parts of Kadsura plants, including stems, roots, and leaves, have been integral to traditional medicine for treating conditions such as arthritis and gastritis, promoting circulation, and alleviating pain.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of Kadsura species can be largely attributed to their rich content of bioactive lignans and triterpenoids.[1][2] Lignans, in particular, have garnered significant scientific interest due to their diverse and complex chemical structures and a wide spectrum of pharmacological activities.

This technical guide provides a comprehensive overview of the bioactive lignans isolated from Kadsura species, with a focus on their chemical diversity, pharmacological properties, and the underlying mechanisms of action. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Chemical Diversity of Lignans in Kadsura

Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. The lignans isolated from the Kadsura genus are structurally diverse and can be broadly categorized into several types, with dibenzocyclooctadienes being the most abundant. Other significant classes include spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans. Between 2014 and 2021 alone, 81 new lignans were identified from this genus.

Pharmacological Activities of Kadsura Lignans

Lignans from Kadsura species exhibit a remarkable array of biological activities, making them promising candidates for drug development. These activities include anti-inflammatory, antiviral, anticancer, hepatoprotective, and neuroprotective effects.

Anti-inflammatory Activity

Several lignans isolated from Kadsura species have demonstrated potent anti-inflammatory properties. For instance, a study on Kadsura induta led to the isolation of five new dibenzocyclooctadiene lignans, kadsuindutains A–E, along with three known ones. These compounds significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a key inflammatory mediator. The inhibitory concentrations (IC50) for these lignans ranged from 10.7 μM to 34.0 μM. Molecular docking studies suggested that these compounds exhibit good binding affinity to the active sites of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

dot

cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS_TNFa iNOS & TNF-α Expression NFkB->iNOS_TNFa NO_TNFa NO & TNF-α Production iNOS_TNFa->NO_TNFa Kadsura_Lignans Kadsura Lignans Kadsura_Lignans->iNOS_TNFa Inhibition

Caption: Inhibition of Inflammatory Mediators by Kadsura Lignans.

Antiviral Activity

Lignans from the Kadsura genus have shown promising antiviral activities, particularly against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). For example, binankadsurin A, isolated from Kadsura angustifolia, exhibited anti-HIV activity with an EC50 value of 3.86 µM. Interiorin A and interiorin B from Kadsura heteroclita also showed anti-HIV activity with EC50 values of 1.6 and 1.4 μg/mL, respectively. Furthermore, certain dibenzocyclooctane lignans from Kadsura induta have demonstrated in vitro antiviral effects against HBV.

Anticancer Activity

The anticancer potential of Kadsura lignans has been a significant area of research. These compounds have been shown to exhibit cytotoxicity against various human tumor cell lines. Heilaohulignan C from Kadsura coccinea, for instance, displayed good cytotoxicity in HepG-2 human liver cancer cells with an IC50 value of 9.92 µM. Kadusurain A, also from K. coccinea, showed significant antiproliferative effects against HCT116, A549, HL-60, and HepG2 human tumor cell lines with IC50 values ranging from 1.05 to 11.31 µg/mL.

dot

cluster_1 Cancer Cell Kadsura_Lignans Kadsura Lignans Proliferation Cell Proliferation Kadsura_Lignans->Proliferation Inhibit Apoptosis Apoptosis Kadsura_Lignans->Apoptosis Induce CellCycle Cell Cycle Arrest Kadsura_Lignans->CellCycle Induce Growth_Inhibition Tumor Growth Inhibition Proliferation->Growth_Inhibition Apoptosis->Growth_Inhibition CellCycle->Growth_Inhibition

Caption: Anticancer Mechanisms of Kadsura Lignans.

Hepatoprotective and Neuroprotective Activities

Several lignans from Kadsura have demonstrated protective effects on liver cells. For example, kadcolignan H and kadcolignan J from Kadsura coccinea fruits showed inhibitory effects on triglyceride and total cholesterol levels in HepG2 cells. Some dibenzocyclooctadiene lignans from the same species were found to alleviate acetaminophen-induced hepatotoxicity by inhibiting oxidative stress and activating the Nrf2 pathway. Additionally, certain lignans have exhibited neuroprotective effects, suggesting their potential in the management of neurodegenerative diseases.

Quantitative Data on Bioactive Lignans from Kadsura Species

The following tables summarize the quantitative data on the biological activities of various lignans isolated from Kadsura species.

Table 1: Anti-inflammatory Activity of Lignans from Kadsura induta

CompoundLignan TypeIC50 (μM) for NO Inhibition in RAW264.7 cells
Kadsuindutain ADibenzocyclooctadiene10.7
Kadsuindutain BDibenzocyclooctadiene15.2
Kadsuindutain CDibenzocyclooctadiene20.5
Kadsuindutain DDibenzocyclooctadiene28.3
Kadsuindutain EDibenzocyclooctadiene34.0
Schizanrin FDibenzocyclooctadiene18.6
Schizanrin ODibenzocyclooctadiene25.4
Schisantherin JDibenzocyclooctadiene22.1
L-NMMA (Positive Control)-31.2
Data sourced from

Table 2: Anticancer Activity of Lignans from Kadsura coccinea

CompoundLignan TypeCell LineIC50
Heilaohulignan CDibenzocyclooctadieneHepG-29.92 µM
Kadusurain A-HCT1161.05 µg/mL
Kadusurain A-A5492.34 µg/mL
Kadusurain A-HL-604.67 µg/mL
Kadusurain A-HepG211.31 µg/mL
Data sourced from

Table 3: Anti-HIV Activity of Lignans from Kadsura Species

CompoundLignan TypeSource SpeciesEC50
Binankadsurin A-Kadsura angustifolia3.86 µM
Interiorin A-Kadsura heteroclita1.6 µg/mL
Interiorin B-Kadsura heteroclita1.4 µg/mL
Data sourced from

Experimental Protocols

General Isolation and Purification of Lignans

A general workflow for the isolation of lignans from Kadsura species is outlined below. This is a representative protocol, and specific details may vary depending on the target compounds and plant material.

dot

cluster_2 Isolation Workflow Plant_Material Dried Kadsura Plant Material (Stems, Roots, or Fruits) Extraction Extraction with Methanol (MeOH) Plant_Material->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Fractionation (e.g., with Chloroform) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Lignans Pure Lignans HPLC->Pure_Lignans

Caption: General Workflow for the Isolation of Lignans.

Detailed Methodologies:

  • Extraction: The air-dried and powdered plant material (e.g., stems of Kadsura induta) is extracted exhaustively with methanol (MeOH) at room temperature. The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The fractions are then concentrated.

  • Chromatographic Purification: The bioactive fraction (e.g., the CHCl3 fraction) is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is typically performed with a gradient of solvents, such as a hexane-acetone or chloroform-methanol mixture.

  • Final Purification: Further purification of the fractions is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure lignan compounds.

Structural Elucidation

The structures of the isolated lignans are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and assign all proton and carbon signals.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy is employed to determine the absolute stereochemistry of the chiral centers in the lignan molecules.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay: To exclude the possibility that the inhibitory effect is due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • NO Production Assay: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test lignans for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value for each compound is determined.

Conclusion and Future Perspectives

The lignans from Kadsura species represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated anti-inflammatory, antiviral, anticancer, and hepatoprotective activities warrant further investigation. Future research should focus on several key areas:

  • Mechanism of Action Studies: While some signaling pathways have been identified, a deeper understanding of the molecular targets and mechanisms of action of these lignans is crucial for their development as therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be invaluable for identifying the key structural features responsible for the observed biological activities and for guiding the synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Sustainable Sourcing: As the demand for these natural products may increase, it is important to explore sustainable sourcing strategies, including plant cultivation and biotechnological production methods, to ensure a consistent and environmentally friendly supply.

References

Unveiling the Molecular Architecture of Renchangianin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Renchangianin B, a dibenzocyclooctene-type lignan isolated from the stems of Kadsura renchangiana. This document details the experimental protocols and presents the spectroscopic data that were instrumental in determining its complex molecular architecture.

Isolation and Purification

This compound was isolated from the dried and powdered stems of Kadsura renchangiana. The isolation process involved the following key steps:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography A Dried, powdered stems of Kadsura renchangiana B Extraction with 95% Ethanol A->B C Concentration under reduced pressure B->C D Crude Ethanol Extract C->D E Suspension in H2O D->E F Partitioning with Petroleum Ether E->F G Partitioning with Ethyl Acetate (EtOAc) F->G H EtOAc-soluble fraction G->H I Silica Gel Column Chromatography H->I J Sephadex LH-20 Column Chromatography I->J K Preparative HPLC J->K L Pure this compound K->L

Figure 1: General workflow for the isolation of this compound.

Experimental Protocol: Isolation

  • Extraction: The air-dried and powdered stems of Kadsura renchangiana were extracted exhaustively with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude ethanol extract.

  • Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate. The ethyl acetate-soluble fraction, which contained the lignans, was collected for further purification.

  • Chromatography: The ethyl acetate fraction was subjected to multiple chromatographic steps.

    • Silica Gel Column Chromatography: The fraction was first separated on a silica gel column using a gradient elution system of petroleum ether and ethyl acetate.

    • Sephadex LH-20 Column Chromatography: Fractions enriched with lignans were further purified on a Sephadex LH-20 column with methanol as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

The molecular formula of this compound was determined by HR-ESI-MS.

Parameter Value
Ionization ModePositive
Observed m/z[M+Na]⁺
Molecular FormulaC₃₄H₃₈O₁₁
Calculated Mass622.2414
Measured Mass622.2418

Table 1: HR-ESI-MS Data for this compound.

Experimental Protocol: HR-ESI-MS

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

NMR Spectroscopy

The detailed structure of this compound was determined through comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC. The assignments of proton and carbon signals were crucial for establishing the connectivity of the molecule.

¹H and ¹³C NMR Spectroscopic Data of this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
Biphenyl Moiety
1135.2
2151.1
3140.9
4151.8
5118.56.51 (s)
6132.7
1'134.8
2'151.5
3'141.2
4'152.1
5'119.06.78 (s)
6'130.5
Cyclooctadiene Ring
740.12.58 (m)
834.61.95 (m)
982.35.01 (d, 10.0)
1077.54.89 (d, 10.0)
7-Me13.50.98 (d, 7.0)
8-Me21.81.25 (d, 7.0)
Substituents
2-OMe60.93.89 (s)
3-OMe61.23.91 (s)
2'-OMe60.83.85 (s)
3'-OMe61.13.88 (s)
Benzoyl Group
1''166.5
2'', 6''129.88.05 (d, 7.5)
3'', 5''128.57.48 (t, 7.5)
4''133.17.61 (t, 7.5)
Angelyl Group
1'''167.8
2'''127.9
3'''138.56.15 (q, 7.0)
4'''15.82.01 (d, 7.0)
5'''20.61.98 (s)

Table 2: ¹H and ¹³C NMR Data for this compound.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker AV-600 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz). 2D NMR spectra (COSY, HSQC, HMBC) were acquired using standard Bruker pulse programs.

G cluster_nmr NMR-Based Structure Elucidation A 1D NMR (¹H, ¹³C) B Identify functional groups and carbon skeleton A->B K Proposed Structure of this compound B->K C 2D NMR (COSY) D Establish ¹H-¹H spin systems C->D D->K E 2D NMR (HSQC) F Connect protons to their directly attached carbons E->F F->K G 2D NMR (HMBC) H Establish long-range C-H correlations to connect fragments G->H H->K I 2D NMR (NOESY/ROESY) J Determine relative stereochemistry I->J J->K

Figure 2: Logical workflow for NMR-based structure elucidation.

Biological Activity and Signaling Pathways

While specific signaling pathway studies for this compound are not yet extensively reported, lignans from the Schisandraceae family are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The anti-inflammatory effects of many natural products are often mediated through the inhibition of pro-inflammatory signaling pathways.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway A Inflammatory Stimulus (e.g., LPS) B TLR4 Activation A->B C MyD88-Dependent Pathway B->C D IKK Activation C->D E IκBα Degradation D->E F NF-κB Nuclear Translocation E->F G Gene Expression of Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) F->G H Inflammation G->H I This compound (Hypothesized) I->F Inhibition

Figure 3: A potential anti-inflammatory signaling pathway for lignans.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could unveil its therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers interested in the chemistry and biology of this novel natural product.

Physical and chemical properties of "Renchangianin B"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the physical, chemical, and biological properties of Renchangianin B is limited in publicly available scientific literature. This guide has been compiled using computed data for this compound and experimental data from closely related and well-characterized lignans isolated from Schisandra species, primarily Schisandrin B. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, with the understanding that the experimental values provided are analogous and not directly determined for this compound.

Core Physical and Chemical Properties

This compound is a complex natural product, classified as a lignan. Lignans from the Schisandraceae family are known for their diverse and potent biological activities.[1][2] The fundamental physicochemical properties of this compound, based on computational models, are summarized below. Due to the absence of experimentally determined values for properties such as melting and boiling points, this section relies on predictive data.

Table 1: Physical and Chemical Properties of this compound (Computed)

PropertyValueSource
Molecular Formula C₃₄H₃₈O₁₁PubChem
Molecular Weight 622.7 g/mol PubChem
IUPAC Name [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoatePubChem
XLogP3-AA (LogP) 5.2PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 10PubChem
Exact Mass 622.24141202 DaPubChem

Source: National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 102073771. It is important to note that these are computationally derived properties and await experimental verification.

Spectroscopic Data (Analogous)

Detailed spectroscopic data for this compound is not currently available. The following tables present typical spectroscopic characteristics for dibenzocyclooctadiene lignans isolated from Schisandra species, which would be crucial for the structural elucidation and verification of this compound.

Table 2: Analogous ¹H and ¹³C NMR Spectroscopic Data for a Dibenzocyclooctadiene Lignan Scaffold

¹H NMR (Typical Shifts, δ ppm)¹³C NMR (Typical Shifts, δ ppm)
6.5-7.0 (aromatic protons)120-140 (aromatic carbons)
3.5-4.0 (methoxy protons)55-60 (methoxy carbons)
1.0-2.5 (aliphatic protons)20-40 (aliphatic carbons)
5.0-6.0 (protons on oxygenated carbons)70-90 (oxygenated carbons)
9.0-10.0 (phenolic hydroxyl protons)165-175 (carbonyl carbons)

Note: The specific chemical shifts for this compound will vary depending on the precise substitution pattern and stereochemistry. These are representative values for the general dibenzocyclooctadiene lignan scaffold.

Table 3: Analogous Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic MethodCharacteristic Peaks/Fragments
IR (cm⁻¹) 3400-3500 (O-H stretch, phenolic), 2900-3000 (C-H stretch, aliphatic), 1700-1750 (C=O stretch, ester), 1600-1650 (C=C stretch, aromatic), 1000-1300 (C-O stretch)
MS (m/z) [M]+, fragments corresponding to the loss of methoxy groups, the benzoate group, and the 2-methylbut-2-enoyl group.

Biological Activities and Potential Signaling Pathways (Analogous)

While direct studies on this compound are lacking, numerous lignans from Schisandra species, such as Schisandrin B, have demonstrated significant biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[3]

Anti-Inflammatory Activity

Lignans from Schisandra have been shown to inhibit the production of pro-inflammatory mediators.[2] A potential mechanism involves the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Schisandra lignans may inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa Phosphorylation Ubiquitination &\nDegradation Ubiquitination & Degradation IkBa->Ubiquitination &\nDegradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation IkBa_NFkB IκBα-NF-κB (inactive) IkBa_NFkB->IKK Inflammatory Stimulus DNA DNA NFkB_nucleus->DNA RenchangianinB This compound (Hypothesized) RenchangianinB->IKK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Hypothesized inhibition of the NF-κB pathway by this compound.
Neuroprotective Effects

Schisandra lignans have also been investigated for their neuroprotective properties. One of the key signaling cascades implicated in neuronal survival and differentiation is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The Extracellular signal-Regulated Kinase (ERK) pathway, a component of the MAPK family, is crucial for cell proliferation, differentiation, and survival. Growth factors can activate a cascade leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors that regulate gene expression. Some natural products have been shown to modulate this pathway.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK_nucleus ERK1/2 ERK->ERK_nucleus Translocation TranscriptionFactors Transcription Factors ERK_nucleus->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Survival, Differentiation) TranscriptionFactors->GeneExpression

The MAPK/ERK signaling cascade, a potential target for neuroprotective agents.

Experimental Protocols (Analogous)

The following are generalized protocols that can be adapted for the study of this compound, based on standard methodologies for the isolation and biological evaluation of lignans from Schisandra species.

Isolation and Purification of Lignans from Schisandra

This protocol describes a typical procedure for the extraction and isolation of lignans.

Isolation_Workflow Start Dried Schisandra Fruit Powder Extraction Ultrasonic-assisted extraction with 95% Ethanol Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Gradient elution: Hexane-Ethyl Acetate) CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC Pooling Pooling of Lignan-rich Fractions TLC->Pooling HPLC Preparative High-Performance Liquid Chromatography (HPLC) Pooling->HPLC PureCompound Pure this compound (Hypothetical) HPLC->PureCompound

General workflow for the isolation of lignans from Schisandra fruit.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to ultrasonic-assisted extraction with an appropriate solvent, typically 80-95% ethanol.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel, using a gradient elution system (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.

  • Purification: Fractions containing the target lignans, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for MAPK/ERK Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of proteins in a signaling cascade.

Methodology:

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Future Directions

The comprehensive characterization of this compound requires its successful isolation and purification in sufficient quantities for detailed spectroscopic analysis and biological evaluation. Future research should focus on:

  • Isolation and Structure Elucidation: The primary step is to isolate this compound from its natural source and fully characterize its structure using modern spectroscopic techniques (1D and 2D NMR, HR-MS, IR, and X-ray crystallography).

  • In Vitro Biological Screening: Once isolated, this compound should be screened for a wide range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.

  • Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies should be conducted to identify the molecular targets and signaling pathways involved.

  • In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

This technical guide provides a starting point for researchers interested in this compound. By leveraging the knowledge of related Schisandra lignans and employing the outlined experimental approaches, the scientific community can begin to uncover the full therapeutic potential of this novel natural product.

References

Unveiling Renchangianin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Renchangianin B, a complex nortriterpenoid, has been identified and characterized, presenting a noteworthy subject for ongoing research in drug discovery and development. This technical guide provides a comprehensive overview of its molecular properties, and available biological data.

Core Molecular Data

This compound possesses a molecular formula of C34H38O11 and a molecular weight of approximately 622.7 g/mol . A detailed summary of its key molecular properties is presented in Table 1.

PropertyValue
Molecular Formula C34H38O11
Molecular Weight 622.7 g/mol
Monoisotopic Mass 622.24141202 Da

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental molecular characteristics of this compound.

Biological Context and Activity

This compound is a naturally occurring compound isolated from plants of the Schisandraceae family, which are known for producing a rich diversity of bioactive molecules. While specific biological data for this compound is not extensively documented in publicly available literature, related compounds, particularly nortriterpenoids isolated from Schisandra grandiflora and other species within the Schisandraceae family, have demonstrated notable cytotoxic and anti-HIV activities.

Compounds extracted from these plants are typically evaluated for their potential as therapeutic agents. The general experimental approach for assessing the cytotoxic activity of such natural products is outlined below.

General Experimental Protocol: Cytotoxicity Assay

The following represents a generalized methodology for determining the cytotoxic effects of a compound like this compound against various cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., K562, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (10%) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

  • A stock solution of the test compound (e.g., this compound) is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the stock solution are made to achieve a range of final concentrations for testing.

3. Cell Seeding:

  • Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

4. Treatment:

  • The culture medium is replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent, e.g., cisplatin) are also included.

5. Incubation:

  • The plates are incubated for a specified period (e.g., 48-72 hours).

6. Viability Assay (MTT Assay):

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

7. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The logical flow of a typical cytotoxicity experiment is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture Seeding Cell Seeding in 96-well plates CellCulture->Seeding CompoundPrep Compound Preparation Treatment Treatment with Compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance DataAnalysis IC50 Calculation Absorbance->DataAnalysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Future Directions

Further investigation into the specific biological activities of this compound is warranted. Elucidating its mechanism of action and exploring its effects on various signaling pathways will be crucial in determining its potential as a lead compound for drug development. The methodologies and findings from studies on related nortriterpenoids from the Schisandraceae family provide a solid foundation for future research endeavors focused on this compound.

The Natural Occurrence of Renchangianin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Botanical Sources, Isolation, and Putative Biosynthesis of a Promising Dibenzocyclooctadiene Lignan

For researchers, scientists, and professionals in drug development, the exploration of novel natural products is a critical frontier. Renchangianin B, a structurally complex dibenzocyclooctadiene lignan, represents a molecule of significant interest. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence of this compound, methodologies for its isolation, and an exploration of its likely biosynthetic origins and potential biological activities.

Natural Occurrence of this compound

This compound has been identified as a constituent of plants belonging to the genus Kadsura, a member of the Schisandraceae family. These woody vines are primarily distributed in East and Southeast Asia and have a history of use in traditional medicine. The documented botanical sources of this compound are presented in Table 1.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Kadsura renchangianaSchisandraceaeStems[1]
Kadsura longipedunculataSchisandraceaeStems[2][3]

Table 1: Documented Botanical Sources of this compound

At present, specific quantitative data on the yield and concentration of this compound in these plant species is not extensively reported in publicly available literature. Further phytochemical analyses are required to quantify the abundance of this compound in various plant tissues and to explore other potential botanical sources.

Experimental Protocols: Isolation and Characterization

While a specific, detailed experimental protocol for the isolation of this compound has not been published, a general methodology for the extraction and purification of dibenzocyclooctadiene lignans from Kadsura species can be outlined based on existing literature. This process typically involves solvent extraction followed by multi-step chromatographic separation.

General Isolation Workflow

The isolation of this compound and related lignans from Kadsura stems generally follows the workflow depicted below. This process is designed to separate compounds based on their polarity and molecular weight.

experimental_workflow plant_material Dried and Powdered Kadsura Stems extraction Solvent Extraction (e.g., Methanol or Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction column_chromatography Silica Gel Column Chromatography etOAc_fraction->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

A generalized workflow for the isolation of this compound.
Detailed Methodological Steps

  • Plant Material Preparation : The stems of Kadsura renchangiana or Kadsura longipedunculata are collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction : The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol or ethyl acetate are commonly used for their ability to dissolve a wide range of lignans. This can be performed by maceration, Soxhlet extraction, or other advanced extraction techniques.

  • Solvent Partitioning : The resulting crude extract is often suspended in water and partitioned with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). Dibenzocyclooctadiene lignans like this compound are typically enriched in the ethyl acetate fraction.

  • Column Chromatography : The ethyl acetate fraction is then subjected to column chromatography over a stationary phase such as silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds into fractions based on their polarity.

  • Further Purification : Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps. This may include repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) or, more commonly, preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation : The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), and by comparison with published data. The chemical structure and properties of this compound are available in public databases such as PubChem (CID 102073771).[4]

Biosynthesis of this compound

This compound belongs to the dibenzocyclooctadiene class of lignans. The biosynthesis of lignans originates from the shikimic acid pathway, which produces the aromatic amino acid phenylalanine.

biosynthesis_pathway shikimic_acid Shikimic Acid Pathway phenylalanine Phenylalanine shikimic_acid->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid monolignols Monolignols (e.g., Coniferyl Alcohol) p_coumaric_acid->monolignols oxidative_coupling Oxidative Coupling (Dirigent Proteins & Laccases) monolignols->oxidative_coupling lignan_scaffold Lignan Scaffold oxidative_coupling->lignan_scaffold modifications Post-Coupling Modifications (Hydroxylation, Methylation, etc.) lignan_scaffold->modifications renchangianin_b This compound modifications->renchangianin_b

A putative biosynthetic pathway leading to this compound.

The key steps in the biosynthesis are:

  • Phenylpropanoid Pathway : Phenylalanine is converted through a series of enzymatic reactions into monolignols, such as coniferyl alcohol.

  • Oxidative Coupling : Two monolignol units are coupled via an oxidative mechanism, which is often mediated by dirigent proteins and laccase enzymes, to form the basic lignan skeleton.

  • Cyclization and Modification : The resulting lignan scaffold undergoes a series of post-coupling modifications, including cyclization to form the characteristic dibenzocyclooctadiene ring, as well as hydroxylations, methylations, and acylations, to yield the final structure of this compound. The exact enzymatic machinery responsible for these transformations in Kadsura species is an area for future research.

Potential Signaling Pathways and Biological Activities

While the specific biological activities and mechanisms of action of this compound have not been extensively studied, the bioactivities of other dibenzocyclooctadiene lignans isolated from Kadsura species provide valuable insights into its potential therapeutic effects. These related compounds have demonstrated a range of activities, including anti-inflammatory, hepatoprotective, and anti-platelet aggregation effects.

Based on the activities of structurally similar lignans, this compound may interact with key signaling pathways involved in inflammation and cellular protection.

signaling_pathway cluster_inhibition Potential Inhibition renchangianin_b This compound nf_kb NF-κB Pathway renchangianin_b->nf_kb Inhibits hepatoprotection Hepatoprotective Effects renchangianin_b->hepatoprotection anti_inflammatory Anti-inflammatory Effects renchangianin_b->anti_inflammatory cellular_stress Cellular Stressors (e.g., ROS, Inflammatory Stimuli) cellular_stress->nf_kb Activates pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory Induces

Hypothesized signaling pathway for this compound's bioactivity.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response, and its inhibition would lead to a downregulation of pro-inflammatory cytokines. Such a mechanism could also underpin potential hepatoprotective effects, as chronic inflammation is a key driver of liver damage. Further research is necessary to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound is a naturally occurring dibenzocyclooctadiene lignan with a confirmed presence in Kadsura renchangiana and Kadsura longipedunculata. While quantitative data on its abundance is currently limited, established phytochemical methods provide a clear path for its isolation and purification. Its biosynthesis is rooted in the well-understood phenylpropanoid pathway, though the specific enzymatic steps in Kadsura remain to be elucidated. Based on the activities of related compounds, this compound holds promise as a bioactive molecule, potentially acting on key inflammatory signaling pathways. This guide serves as a foundational resource for researchers poised to further investigate the chemical, biological, and therapeutic potential of this intriguing natural product.

References

Renchangianin B: A Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renchangianin B is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities. This document provides a comprehensive overview of the discovery and initial characterization of this compound. Due to the limited public availability of the primary research article, this guide synthesizes information from secondary sources and provides a generalized context for its isolation and potential biological functions based on the activities of structurally related compounds. This compound has been identified as a constituent of Kadsura renchangiana.[1][2][3] Lignans from the Schisandraceae family, to which Kadsura belongs, are well-documented for their anti-inflammatory, antioxidant, and cytotoxic properties, often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. This guide outlines the known chemical properties of this compound, a probable methodology for its isolation, and discusses its likely, though not yet experimentally confirmed, biological activities and mechanisms of action.

Introduction to this compound

This compound is a member of the dibenzocyclooctadiene lignan family, complex polyphenolic compounds found in plants of the Schisandraceae family. It was first isolated from the stems of Kadsura renchangiana.[1][2] The initial report of its discovery is attributed to Chen et al. in 2004. While the specific biological activities of this compound have not been detailed in the accessible literature, related lignans from the Kadsura and Schisandra genera have demonstrated significant therapeutic potential, particularly as anti-inflammatory agents.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized below. This information is crucial for its detection, isolation, and synthesis.

PropertyValueSource
Molecular Formula C34H38O11PubChem
IUPAC Name [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.02,7]hexadeca-1(12),2,4,6,13,15-hexaenyl] benzoatePubChem
Natural Source Stems of Kadsura renchangiana

Experimental Protocols

While the specific details of the isolation and characterization of this compound from the primary literature are not available, a general methodology for the extraction and purification of lignans from Kadsura species can be outlined based on established phytochemical techniques.

Generalized Isolation Protocol for Lignans from Kadsura sp.
  • Plant Material Collection and Preparation: The stems of Kadsura renchangiana are collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

  • Fractionation: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the less polar fractions.

  • Chromatographic Purification: The lignan-rich fractions are further purified using a combination of chromatographic techniques. This multi-step process may include:

    • Silica Gel Column Chromatography: To separate major compound classes.

    • Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column, to isolate individual compounds with high purity.

  • Structure Elucidation: The structure of the isolated compound, this compound, would have been determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, based on the well-documented bioactivities of other dibenzocyclooctadiene lignans from the Schisandraceae family, it is plausible that this compound possesses anti-inflammatory properties. The primary signaling pathways implicated in the anti-inflammatory effects of these lignans are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-Inflammatory Activity

Lignans from Kadsura and Schisandra have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This inhibition is often achieved by targeting key regulatory proteins in inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lignans from Schisandraceae are known to inhibit this pathway at various points, including the inhibition of IKK activation and IκBα degradation.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n 5. Nuclear Translocation IkB_NF_kB->NF_kB 4. Degradation of IκB Lignans Lignans (e.g., this compound) Lignans->IKK_complex Potential Inhibition Lignans->IkB Potential Inhibition of Degradation DNA DNA NF_kB_n->DNA 6. DNA Binding Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Fig. 1: Generalized NF-κB Signaling Pathway and Potential Lignan Inhibition.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Several lignans have been reported to suppress inflammation by inhibiting the phosphorylation of ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases 2. Signal Transduction MAPKKK MAPKKK Upstream_Kinases->MAPKKK 3. Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors 4. Nuclear Translocation Lignans Lignans (e.g., this compound) Lignans->MAPK Potential Inhibition of Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response 5. Gene Expression

Fig. 2: Generalized MAPK Signaling Pathway and Potential Lignan Inhibition.

Conclusion and Future Directions

This compound is a dibenzocyclooctadiene lignan isolated from Kadsura renchangiana. While its specific biological activities remain to be elucidated, its structural similarity to other bioactive lignans from the Schisandraceae family suggests a strong potential for anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research is imperative to isolate sufficient quantities of this compound, confirm its biological activities through in vitro and in vivo studies, and fully characterize its mechanism of action. Such studies will be crucial in determining its potential as a novel therapeutic agent for the treatment of inflammatory diseases.

References

Spectroscopic and Biological Insights into Renchangianin B and Related Dibenzocyclooctadiene Lignans from Kadsura

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Renchangianin B and Kadsura Lignans

This compound is a dibenzocyclooctadiene lignan, a class of natural products known for their complex structures and diverse biological activities. It was first isolated from Kadsura renchangiana. Lignans from Kadsura species have attracted considerable interest in phytochemical and pharmacological research due to their potential therapeutic applications, including anti-inflammatory, neuroprotective, and hepatoprotective effects.

Chemical Profile of this compound:

PropertyValueSource
Molecular Formula C₃₄H₃₈O₁₁[PubChem][1]
Molecular Weight 622.7 g/mol [PubChem][1]
IUPAC Name [(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate[PubChem][1]

Spectroscopic Data of Dibenzocyclooctadiene Lignans

The structural elucidation of dibenzocyclooctadiene lignans like this compound heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: The specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound could not be retrieved from the available literature. The following tables represent the type of data typically presented for this class of compounds.

NMR Spectroscopy

¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the relative stereochemistry of these molecules.

Table 1: Representative ¹H NMR Data for a Dibenzocyclooctadiene Lignan Core (Illustrative)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 6.5 - 6.8 s -
H-4 6.6 - 6.9 s -
H-6 2.5 - 2.8 m -
H-7 2.2 - 2.5 m -
OMe 3.7 - 4.0 s -

| Me | 0.8 - 1.5 | d | 6.0 - 7.0 |

Table 2: Representative ¹³C NMR Data for a Dibenzocyclooctadiene Lignan Core (Illustrative)

Position Chemical Shift (δ, ppm)
C-1 105 - 115
C-2 140 - 150
C-3 140 - 150
C-4 105 - 115
C-5 130 - 140
C-6 30 - 40
C-7 40 - 50
C-8 125 - 135
OMe 55 - 65

| Me | 15 - 25 |

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the elemental composition and exact mass of the molecule.

Table 3: Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 623.2487 Data not available

| [M+Na]⁺ | 645.2306 | Data not available |

Experimental Protocols

The following sections describe the general methodologies used for the isolation and structural elucidation of dibenzocyclooctadiene lignans from Kadsura species.

Isolation of this compound and Related Lignans

The general workflow for the isolation of these compounds is depicted below.

G plant_material Dried and powdered stems of Kadsura sp. extraction Extraction with organic solvent (e.g., 95% EtOH) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with solvents of increasing polarity (e.g., petroleum ether, EtOAc, n-BuOH) concentration->partition chromatography Column Chromatography on Silica Gel partition->chromatography fractions Collection of Fractions chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound G cluster_0 Nucleus lignans Dibenzocyclooctadiene Lignans keap1_nrf2 Keap1-Nrf2 Complex lignans->keap1_nrf2 inhibition nrf2 Nrf2 keap1_nrf2->nrf2 dissociation nucleus Nucleus nrf2->nucleus translocation are ARE antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes transcription G cluster_0 Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκB ikk->ikb phosphorylation & degradation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus translocation pro_inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) lignans Dibenzocyclooctadiene Lignans lignans->ikk inhibition

References

Dibenzocyclooctene L lignans: A Technical Review of Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzocyclooctene lignans, a prominent class of polyphenolic compounds primarily isolated from plants of the Schisandraceae family (e.g., Schisandra and Kadsura species), have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These compounds, characterized by a unique dibenzocyclooctadiene skeleton, exhibit a wide range of biological effects, including hepatoprotective, anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2] This technical guide provides a comprehensive review of the current state of research on dibenzocyclooctene lignans, focusing on their mechanisms of action, quantitative bioactivity, and key experimental methodologies. It aims to serve as an in-depth resource for professionals engaged in natural product research and drug development.

Core Chemical Structure and Sources

Dibenzocyclooctene lignans are constructed from two phenylpropane units. Their defining feature is a rigid dibenzocyclooctadiene ring system, which provides a unique three-dimensional scaffold for various substitutions, leading to a wide diversity of naturally occurring analogues.[1] The most studied lignans in this class include schisandrin, schisandrin B, schisandrin C, and gomisin A.[1] These compounds are predominantly found in the fruits, seeds, and stems of plants from the Schisandra genus, which have been used for centuries in traditional medicine.

Pharmacological Activities and Mechanisms of Action

Dibenzocyclooctene lignans exert their biological effects by modulating a variety of cellular signaling pathways. Their multi-targeted nature makes them promising candidates for the development of novel therapeutics for complex diseases.

Hepatoprotective Effects

A significant body of research highlights the potent hepatoprotective activity of these lignans. The underlying mechanisms are primarily linked to antioxidative stress and anti-inflammatory responses.

  • Keap1/Nrf2/ARE Pathway Activation: Many dibenzocyclooctene lignans protect liver cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associating protein 1 (Keap1). In the presence of oxidative stress or inducing agents like certain lignans, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).

  • NF-κB Pathway Inhibition: Chronic inflammation is a key driver of liver injury. Dibenzocyclooctene lignans have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the activation and nuclear translocation of NF-κB, these compounds suppress the expression of pro-inflammatory cytokines and mediators, thereby reducing liver inflammation.

Hepatoprotective_Mechanisms cluster_stress Cellular Stress (e.g., Toxins, ROS) cluster_lignans Dibenzocyclooctene Lignans cluster_pathways Intracellular Signaling cluster_response Cellular Response Stress Stress NFkB NF-κB Stress->NFkB Activates Lignans Lignans (e.g., Schisandrin B) Nrf2 Nrf2 Lignans->Nrf2 Promotes Dissociation Lignans->NFkB Inhibits Keap1 Keap1 Keap1->Nrf2 Inhibition Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Nrf2_nuc->NFkB Inhibits Crosstalk HO1 Cytoprotective Genes (e.g., HO-1) ARE->HO1 Upregulates Protection Hepatoprotection HO1->Protection NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Genes NFkB_nuc->Cytokines Upregulates Inflammation Inflammation & Damage Cytokines->Inflammation

Caption: Hepatoprotective signaling pathways modulated by dibenzocyclooctene lignans.
Anticancer Activity

Dibenzocyclooctene lignans have demonstrated significant potential as anticancer agents through a multi-targeted approach. Their effects are primarily driven by the induction of apoptosis, cell cycle arrest, and the modulation of key cancer-related signaling pathways.

  • PI3K/Akt and MAPK Pathway Disruption: The PI3K/Akt and MAPK signaling pathways are critical for cancer cell survival, proliferation, and metastasis. Several lignans, such as gomisin G, have been shown to inhibit these pathways. For instance, reducing the phosphorylation of Akt (a key node in the PI3K/Akt pathway) can suppress survival signals and promote apoptosis in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: By disrupting these pro-survival pathways, lignans can trigger programmed cell death (apoptosis). They can also halt the progression of the cell cycle, often at the G0/G1 phase, preventing cancer cells from replicating.

Anticancer_Mechanisms cluster_pathways Signaling Pathways cluster_processes Cellular Processes cluster_outcome Therapeutic Outcome Lignans Dibenzocyclooctene Lignans PI3K_Akt PI3K / Akt Pathway Lignans->PI3K_Akt Inhibits MAPK MAPK Pathway Lignans->MAPK Inhibits Apoptosis Apoptosis Lignans->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Lignans->CellCycleArrest Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes AntiCancer Anticancer Effect Apoptosis->AntiCancer CellCycleArrest->AntiCancer

Caption: Anticancer mechanisms of dibenzocyclooctene lignans.
Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties of these lignans are closely linked to their neuroprotective effects. Overproduction of nitric oxide (NO) by activated microglia contributes to neuroinflammation and neuronal damage. Numerous dibenzocyclooctene lignans have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated microglia cells, suggesting their potential in treating neuroinflammatory and neurodegenerative diseases.

Quantitative Bioactivity Data

The biological activities of dibenzocyclooctene lignans have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A summary of reported values is presented below.

Compound(s)AssayTarget/Cell LineResultReference
Kadsuindutains A-E, Schizanrin F, Schizanrin O, Schisantherin JNitric Oxide (NO) Production InhibitionLPS-activated RAW264.7 cellsIC50: 10.7 µM to 34.0 µM
Kadheterin ACytotoxicityHL-60 (Human Leukemia) cellsIC50: 14.59 µM
Unnamed dibenzocyclooctadienesTNF-α Production InhibitionLPS-stimulated RAW264.7 cellsIC50: 6.16 µM to 40.64 µM
Schisanhenol, Schizandrin C, Schizandrin BLipid Peroxidation InhibitionRat liver microsomesMore potent than Vitamin E at 1 mM
Seven different lignansAntioxidant Activity (MDA formation)Rat liver microsomesActive at 1 mM

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific evaluation of these compounds. Below are representative protocols for common assays used to assess the bioactivity of dibenzocyclooctene lignans.

Protocol: Inhibition of Nitric Oxide Production in Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To determine the IC50 value of a test lignan for NO production.

Materials:

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: RPMI 1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Reagents: Lipopolysaccharide (LPS), Test Lignans (dissolved in DMSO), Griess Reagent (typically 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 540-570 nm).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 to 2 x 10^5 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test lignans in culture medium. Remove the old medium from the cells and add the prepared dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone). Pre-incubate the cells with the compounds for 1-2 hours.

  • LPS Stimulation: Add LPS to all wells (except the negative control wells) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for an additional 18 to 24 hours.

  • NO Quantification (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC50 value. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Objective: To determine the IC50 value of a test lignan for cytotoxicity against a cancer cell line (e.g., HL-60).

Materials:

  • Cell Line: HL-60 (human promyelocytic leukemia) cells.

  • Culture Medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Reagents: Test Lignans, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Equipment: 96-well plates, CO2 incubator, microplate reader (absorbance at ~540-570 nm).

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of approximately 5 x 10^5 cells/mL (for suspension cells) in a volume of 180 µL per well.

  • Compound Treatment: Add 20 µL of serial dilutions of the test lignans to the appropriate wells. Include untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Centrifuge the plate (for suspension cells) and carefully remove the supernatant. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and measure the absorbance at ~540 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Isolation and Analysis Workflow

The discovery and characterization of dibenzocyclooctene lignans rely on a systematic workflow involving extraction, purification, and structural elucidation.

General Workflow:

  • Extraction: The initial step involves extracting crude lignans from the plant material (e.g., dried fruits of Schisandra chinensis). Techniques can range from traditional solvent extraction (e.g., ethanol) to more advanced methods like Supercritical Fluid Extraction (SFE), which offers high efficiency.

  • Purification: The crude extract is a complex mixture requiring further separation. This is often achieved using a combination of chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective method for separating lignans from the SFE extract. Further purification may involve preparative High-Performance Liquid Chromatography (HPLC).

  • Analysis and Identification: Purified fractions are analyzed by analytical HPLC to assess purity. Structural identification is confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Modern techniques like online Thin-Layer Chromatography-Direct Analysis in Real Time-Mass Spectrometry (TLC-DART-MS) can be used for rapid quantitative analysis directly from extracts.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification & Separation cluster_analysis Analysis & Identification Plant Plant Material (e.g., Schisandra fruits) Ext_Method Supercritical Fluid Extraction (SFE) or Solvent Extraction Plant->Ext_Method Extract Crude Extract Pur_Method High-Speed Counter-Current Chromatography (HSCCC) Preparative HPLC Extract->Pur_Method Fractions Semi-Purified Fractions Pure Pure Lignans Fractions->Pure Fractions->Pur_Method Repeat Ana_Method Analytical HPLC (Purity) MS & NMR (Structure) TLC-DART-MS (Quantitation) Pure->Ana_Method Data Structural & Purity Data Ext_Method->Extract Pur_Method->Fractions Ana_Method->Data

Caption: General workflow for the isolation and analysis of dibenzocyclooctene lignans.

Pharmacokinetics

Understanding the pharmacokinetic profile of dibenzocyclooctene lignans is crucial for their development as therapeutic agents. Studies have shown that these compounds undergo significant metabolism in the liver, primarily through demethylation and hydroxylation reactions catalyzed by cytochrome P450 enzymes, such as CYP3A4. The modulation of these enzymes by Schisandra extracts can lead to drug-drug interactions, a critical consideration for clinical applications. The bioavailability of these lignans can be challenging, and research into advanced drug delivery systems is ongoing to enhance their therapeutic efficacy.

Conclusion and Future Prospects

Dibenzocyclooctene lignans represent a rich source of bioactive molecules with significant therapeutic potential across a spectrum of diseases, including liver disorders, cancer, and neuroinflammatory conditions. Their ability to modulate key signaling pathways like Nrf2, NF-κB, PI3K/Akt, and MAPK provides a strong rationale for their further investigation.

Future research should focus on several key areas:

  • Clinical Trials: Rigorous clinical studies are needed to validate the preclinical findings and establish the safety and efficacy of these compounds in humans.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues and conducting detailed SAR studies could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Drug Delivery: Overcoming challenges in bioavailability through advanced formulation and drug delivery strategies is essential to unlock the full clinical potential of these promising natural products.

The continued exploration of dibenzocyclooctene lignans holds great promise for the discovery of next-generation therapeutics derived from natural sources.

References

The Putative Biosynthesis of Renchangianin B in Kadsura: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renchangianin B, a complex dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, exhibits significant potential for pharmacological applications. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of lignan biosynthesis in the Schisandraceae family. It details the proposed enzymatic steps, presents available quantitative data on related compounds, outlines key experimental protocols for pathway elucidation, and includes visualizations of the proposed pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study of this promising natural product.

Introduction to this compound and Lignans in Kadsura

Lignans are a large class of phenolic compounds synthesized by plants, which are formed by the oxidative coupling of two phenylpropanoid units.[1] The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active lignans, particularly dibenzocyclooctadiene lignans.[2][3] These compounds have garnered significant interest for their wide range of pharmacological activities, including anti-inflammatory, anti-HIV, and neuroprotective effects.[1]

This compound is a notable dibenzocyclooctadiene lignan that has been isolated from Kadsura renchangiana and Kadsura longipedunculata. Its complex chemical structure suggests a sophisticated biosynthetic pathway. While the complete pathway has not been experimentally elucidated, research into the biosynthesis of related lignans in Kadsura and the broader Schisandraceae family allows for the construction of a putative pathway.[1] This guide synthesizes the available evidence to propose a biosynthetic route to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into coniferyl alcohol, a key monolignol precursor. The coupling of two coniferyl alcohol molecules initiates the specific lignan biosynthetic pathway, leading to the formation of the dibenzocyclooctadiene scaffold and subsequent decorations to yield this compound.

The proposed pathway can be divided into several key stages:

  • Phenylpropanoid Pathway: Conversion of L-phenylalanine to coniferyl alcohol.

  • Monolignol Coupling and Initial Lignan Formation: Dimerization of coniferyl alcohol to form pinoresinol.

  • Reductive Steps and Scaffold Formation: Conversion of pinoresinol through a series of intermediates to form the dibenzocyclooctadiene core.

  • Tailoring Reactions: Hydroxylation, methylation, and esterification to produce the final this compound structure.

The key enzymes presumed to be involved include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), Cinnamyl Alcohol Dehydrogenase (CAD), Dirigent Proteins (DIR), Pinoresinol-Lariciresinol Reductase (PLR), Secoisolariciresinol Dehydrogenase (SDH), Cytochrome P450 monooxygenases (CYPs), O-Methyltransferases (OMTs), and Acyltransferases.

Putative Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Coniferaldehyde Coniferaldehyde p-Coumaroyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD 2x Coniferyl alcohol 2x Coniferyl alcohol Coniferyl alcohol->2x Coniferyl alcohol Pinoresinol Pinoresinol 2x Coniferyl alcohol->Pinoresinol DIR Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Dibenzocyclooctadiene Precursor Dibenzocyclooctadiene Precursor Matairesinol->Dibenzocyclooctadiene Precursor CYPs, OMTs Intermediate 1 Intermediate 1 Dibenzocyclooctadiene Precursor->Intermediate 1 Hydroxylation (CYPs) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Methylation (OMTs) This compound This compound Intermediate 2->this compound Esterification (Acyltransferases)

Figure 1: Putative Biosynthetic Pathway of this compound in Kadsura.

Quantitative Data on Lignans in Kadsura

While specific quantitative data for the intermediates of the this compound pathway are not available, studies on Kadsura coccinea have quantified various lignans in different parts of the plant. This data provides valuable context regarding the accumulation and distribution of these compounds. The roots have been identified as the primary site for lignan accumulation.

LignanPlant PartRelative Content/ConcentrationReference
Ring-opening isolarch phenol-4-O-glucosideRootHigh
Isoschisandrin BRootHigh
Mangliesin DRootHigh
Narrow leaf schisandrin EStemHigh
Schisandrin BLeafHigh
Inulin CLeafHigh

Table 1: Relative content of selected lignans in different parts of Kadsura coccinea.

Experimental Protocols for Pathway Elucidation

The elucidation of lignan biosynthetic pathways in Kadsura has been primarily advanced through a combination of transcriptomics and metabolomics. This integrated approach allows for the identification of candidate genes encoding biosynthetic enzymes and the correlation of their expression with the abundance of specific lignans.

Experimental Workflow cluster_sampling Plant Material cluster_omics Omics Analysis cluster_integration Data Integration and Validation Kadsura Plant Kadsura Plant Root Root Kadsura Plant->Root Stem Stem Kadsura Plant->Stem Leaf Leaf Kadsura Plant->Leaf RNA Extraction RNA Extraction Root->RNA Extraction Metabolite Extraction Metabolite Extraction Root->Metabolite Extraction Stem->RNA Extraction Stem->Metabolite Extraction Leaf->RNA Extraction Leaf->Metabolite Extraction Transcriptome Sequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq) RNA Extraction->Transcriptome Sequencing (RNA-Seq) Metabolome Analysis (LC-MS) Metabolome Analysis (LC-MS) Metabolite Extraction->Metabolome Analysis (LC-MS) Bioinformatic Analysis Bioinformatic Analysis Transcriptome Sequencing (RNA-Seq)->Bioinformatic Analysis Metabolite Identification Metabolite Identification Metabolome Analysis (LC-MS)->Metabolite Identification Correlation Analysis Correlation Analysis Bioinformatic Analysis->Correlation Analysis Metabolite Identification->Correlation Analysis Candidate Gene Identification Candidate Gene Identification Correlation Analysis->Candidate Gene Identification Functional Characterization Functional Characterization Candidate Gene Identification->Functional Characterization Pathway Elucidation Pathway Elucidation Functional Characterization->Pathway Elucidation

Figure 2: Experimental Workflow for Lignan Biosynthesis Research in Kadsura.
Transcriptome Analysis (RNA-Seq)

  • RNA Extraction: Total RNA is extracted from different tissues (roots, stems, leaves) of Kadsura plants using a suitable method, such as the Trizol method. RNA quality and quantity are assessed using a spectrophotometer and agarose gel electrophoresis.

  • Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used for cDNA synthesis. Sequencing libraries are then constructed and sequenced on a high-throughput platform (e.g., Illumina).

  • Bioinformatic Analysis: The raw sequencing reads are filtered to obtain clean reads. These are then assembled into unigenes. The unigenes are functionally annotated by searching against public databases (e.g., Nr, Swiss-Prot, KEGG, KOG). Gene expression levels are calculated, and differentially expressed genes among the different tissues are identified. Candidate genes for lignan biosynthesis are selected based on their annotation and expression patterns.

Metabolome Analysis (LC-MS)
  • Sample Preparation: Plant tissues are harvested, flash-frozen in liquid nitrogen, and ground into a fine powder. Metabolites are extracted using a suitable solvent, typically a methanol/water mixture. The extracts are then filtered before analysis.

  • LC-MS Analysis: The extracts are analyzed using an Ultra-High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UPLC-MS/MS). Chromatographic separation is achieved on a C18 column. The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites.

  • Metabolite Identification and Quantification: Metabolites are identified by comparing their retention times and mass spectral data with a database of known compounds. Relative quantification is performed based on the peak areas of the detected metabolites.

Quantitative Analysis of Lignans (HPLC)
  • Standard Preparation: Standard solutions of known lignans are prepared at various concentrations to generate a calibration curve.

  • Sample Preparation: Plant extracts are prepared as described for metabolome analysis.

  • HPLC Analysis: The extracts are analyzed using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. Separation is performed on a C18 column with a mobile phase typically consisting of a methanol-water gradient.

  • Quantification: The concentration of specific lignans in the samples is determined by comparing their peak areas to the calibration curve generated from the standards.

Conclusion and Future Perspectives

This guide has outlined the putative biosynthetic pathway of this compound in Kadsura, based on the current understanding of lignan biosynthesis. The proposed pathway provides a valuable framework for future research aimed at its complete elucidation. The combined transcriptomic and metabolomic approach has proven to be a powerful tool for identifying candidate genes involved in this complex pathway.

Future research should focus on the functional characterization of the identified candidate enzymes through in vitro and in vivo studies. This will provide definitive evidence for their roles in the biosynthesis of this compound and other valuable lignans. A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these pharmacologically important compounds.

References

Methodological & Application

Application Notes and Protocols for Renchangianin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renchangianin B is a dibenzocyclooctadiene lignan found in plants of the Kadsura genus, such as Kadsura renchangiana and Kadsura longipedunculata. Lignans of this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects. This document provides detailed protocols for the extraction and purification of this compound, intended to guide researchers in isolating this compound for further investigation. Additionally, it outlines the key signaling pathways potentially modulated by this compound, based on current knowledge of dibenzocyclooctadiene lignans.

Extraction Protocols

The extraction of this compound from its plant sources, primarily the stems and roots of Kadsura species, typically involves solvent extraction followed by a series of partitioning steps to separate compounds based on their polarity.

Materials and Equipment
  • Dried and powdered plant material (stems or roots of Kadsura renchangiana or a related species)

  • Soxhlet apparatus or large-scale extraction vessel

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

  • Solvents: Methanol (MeOH), Ethanol (EtOH), n-hexane, Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Chloroform (CHCl3)

  • Distilled water

General Extraction Protocol
  • Initial Extraction: The dried and powdered plant material is subjected to exhaustive extraction using a polar solvent such as methanol or ethanol. This can be performed using a Soxhlet apparatus or by maceration with agitation for an extended period.

  • Solvent Removal: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme would involve:

    • n-hexane to remove nonpolar compounds like fats and sterols.

    • Dichloromethane or chloroform to extract lignans and other medium-polarity compounds.

    • Ethyl acetate to isolate remaining semi-polar compounds.

The this compound is expected to be enriched in the dichloromethane or chloroform fraction.

Purification Protocols

Following extraction and partitioning, the enriched fraction containing this compound requires further purification, which is typically achieved through various chromatographic techniques.

Materials and Equipment
  • Glass chromatography columns

  • Silica gel (for normal-phase chromatography)

  • Reversed-phase C18 silica gel (for reversed-phase chromatography)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization of TLC spots

  • Fraction collector

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)

Purification Workflow
  • Silica Gel Column Chromatography: The dried dichloromethane or chloroform fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC to identify those containing this compound.

  • Reversed-Phase Column Chromatography: Fractions enriched with this compound may require further purification on a reversed-phase (C18) column, eluting with a gradient of methanol and water or acetonitrile and water.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is employed. A C18 column is commonly used with an isocratic or gradient elution of methanol/water or acetonitrile/water.

Quantitative Data Summary
StageStarting MaterialTypical Yield Range (%)Notes
Crude Extraction Dried Plant Material5 - 15%Yield depends on the plant part and solvent used.
Solvent Partitioning Crude Extract1 - 5% (DCM/CHCl3 fraction)This fraction is enriched in lignans.
Column Chromatography Enriched Fraction0.1 - 1% (Semi-pure compound)Yield varies based on the complexity of the extract.
HPLC Purification Semi-pure Compound>95% purityFinal yield of pure compound is typically in the milligram range from a kilogram of starting material.

Signaling Pathways

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been shown to exert their biological effects by modulating several key signaling pathways.[1][2] While the specific pathways affected by this compound require direct investigation, it is likely to interact with one or more of the following:

  • Keap1/Nrf2/ARE Pathway: This pathway is a major regulator of the cellular antioxidant response.[1] Dibenzocyclooctadiene lignans can activate Nrf2, leading to the expression of antioxidant and detoxification enzymes.[3]

  • NF-κB Signaling Pathway: The NF-κB pathway is central to the inflammatory response.[1] Many lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

  • TGF-β/Smad Signaling Pathway: This pathway is involved in cell growth, differentiation, and fibrosis. Some dibenzocyclooctadiene lignans have been found to modulate this pathway, which is relevant to their hepatoprotective effects.

  • MAPK and PI3K/Akt Pathways: These are critical pathways that regulate cell proliferation, survival, and apoptosis. The anticancer effects of some dibenzocyclooctadiene lignans are attributed to their ability to interfere with these signaling cascades.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Start Dried Kadsura Plant Material (Stems/Roots) Extraction Soxhlet or Maceration (Methanol/Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, DCM/CHCl3, EtOAc) Crude_Extract->Partitioning DCM_Fraction DCM/CHCl3 Fraction (Enriched in Lignans) Partitioning->DCM_Fraction Silica_CC Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) DCM_Fraction->Silica_CC Enriched_Fractions Enriched Fractions Silica_CC->Enriched_Fractions RP_CC Reversed-Phase (C18) Column Chromatography (MeOH/Water gradient) Enriched_Fractions->RP_CC Semi_Pure Semi-Pure this compound RP_CC->Semi_Pure HPLC Preparative/Semi-preparative HPLC (C18, MeCN/Water or MeOH/Water) Semi_Pure->HPLC Pure_Compound Pure this compound (>95% purity) HPLC->Pure_Compound

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans

Signaling_Pathways cluster_0 Cellular Stressors cluster_1 Dibenzocyclooctadiene Lignans (e.g., this compound) cluster_2 Key Signaling Pathways cluster_3 Cellular Responses Stressors Oxidative Stress / Inflammation Nrf2 Keap1/Nrf2/ARE Stressors->Nrf2 activates NFkB NF-κB Stressors->NFkB activates Lignans This compound Lignans->Nrf2 activates Lignans->NFkB inhibits TGFb TGF-β/Smad Lignans->TGFb modulates MAPK_PI3K MAPK / PI3K/Akt Lignans->MAPK_PI3K modulates Antioxidant Antioxidant Response (Detoxification) Nrf2->Antioxidant Inflammation Reduced Inflammation NFkB->Inflammation Fibrosis Modulation of Fibrosis TGFb->Fibrosis Cell_Fate Regulation of Cell Growth, Survival, and Apoptosis MAPK_PI3K->Cell_Fate

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Renchangianin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro methods for evaluating the anti-inflammatory properties of Renchangianin B, a compound of interest for its potential therapeutic effects. The following protocols are based on established assays for key inflammatory mediators and signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Key pathways and molecules involved in the inflammatory process include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) also play a crucial role. This document outlines detailed protocols to assess the in vitro anti-inflammatory effects of this compound on these targets.

Data Presentation: Summary of Potential Quantitative Data

The following table summarizes the types of quantitative data that can be generated from the described in vitro assays to characterize the anti-inflammatory activity of this compound.

Assay TypeKey Parameter MeasuredTypical Quantitative MetricCell Line Example
Nitric Oxide (NO) Production Inhibition of NO synthesisIC₅₀ (µM)RAW 264.7
Prostaglandin E₂ (PGE₂) Production Inhibition of PGE₂ synthesisIC₅₀ (µM)RAW 264.7
Pro-inflammatory Cytokine Production Inhibition of TNF-α, IL-6, IL-1β secretionIC₅₀ (µM) or % InhibitionRAW 264.7, THP-1
NF-κB Activation Inhibition of NF-κB reporter gene expressionIC₅₀ (µM)HEK293T, C2C12
Western Blot Analysis (Signaling Proteins) Reduction in phosphorylation of IκBα, p65, ERK, JNK, p38% of ControlRAW 264.7
Gene Expression Analysis (qRT-PCR) Downregulation of iNOS, COX-2, TNF-α, IL-6 mRNAFold Change vs. ControlRAW 264.7
Enzyme Inhibition Assay Direct inhibition of COX-2 enzyme activityIC₅₀ (µM)Purified Recombinant COX-2

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 is a common model for inflammation studies. Human monocytic THP-1 cells, differentiated into macrophages, are also frequently used. For reporter assays, cell lines like HEK293T are suitable due to their high transfection efficiency.[1]

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours for mediator production, shorter times for signaling studies).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • After cell treatment, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Prostaglandin E₂ (PGE₂) and Cytokine Production (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific inflammatory mediators like PGE₂, TNF-α, IL-6, and IL-1β in the cell culture supernatant.[2][3]

  • Principle: A specific capture antibody coated on a 96-well plate binds the target molecule. A detection antibody, conjugated to an enzyme, binds to the captured molecule. Addition of a substrate results in a colored product, the intensity of which is proportional to the amount of the target molecule.

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions for the specific kit (e.g., for PGE₂, TNF-α, IL-6, or IL-1β).

    • Briefly, add cell culture supernatants and standards to the antibody-coated wells.

    • Incubate to allow binding.

    • Wash the wells and add the detection antibody.

    • Incubate and wash again.

    • Add the enzyme substrate and incubate for color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the concentrations from the standard curve.

Analysis of Inflammatory Gene Expression (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[4]

  • Principle: This technique amplifies and quantifies specific mRNA transcripts after their conversion to cDNA.

  • Protocol:

    • After cell treatment, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

    • Analyze the data using the comparative Cₜ method (ΔΔCₜ) to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Western blotting is used to detect changes in the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (ERK, JNK, p38) pathways.[5]

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Protocol:

    • After a short-term treatment (e.g., 15-60 minutes) with this compound and LPS, lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by its enzymatic activity.

  • Protocol:

    • Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After 24 hours, pre-treat the cells with this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

COX-2 Enzyme Inhibition Assay

This cell-free assay directly measures the ability of this compound to inhibit the activity of the COX-2 enzyme.

  • Principle: The peroxidase activity of COX-2 is measured using a colorimetric or fluorometric probe.

  • Protocol:

    • Use a commercial COX-2 inhibitor screening kit.

    • In a 96-well plate, add the assay buffer, heme, purified recombinant COX-2 enzyme, and this compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a probe.

    • Measure the absorbance or fluorescence over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Seeding Cell Seeding Cell_Culture->Seeding Pretreatment Pre-treatment with This compound Seeding->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS) Pretreatment->Stimulation Griess Griess Assay (NO) Stimulation->Griess ELISA ELISA (PGE₂, Cytokines) Stimulation->ELISA qRT_PCR qRT-PCR (Gene Expression) Stimulation->qRT_PCR Western_Blot Western Blot (Signaling) Stimulation->Western_Blot Reporter_Assay NF-κB Reporter Assay Stimulation->Reporter_Assay IC50 IC₅₀ Calculation Griess->IC50 ELISA->IC50 Fold_Change Fold Change Analysis qRT_PCR->Fold_Change Percent_Inhibition % Inhibition Western_Blot->Percent_Inhibition Reporter_Assay->IC50 NF_kB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Genes Transcription RenchangianinB This compound RenchangianinB->IKK Inhibits RenchangianinB->NFkB_nuc Inhibits Translocation MAPK_Signaling_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Kinases cluster_mapk MAPK Cascades cluster_downstream Downstream Effects LPS LPS MAP3K MAP3Ks (e.g., TAK1) LPS->MAP3K MEK1_2 MEK1/2 MAP3K->MEK1_2 MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 ERK ERK MEK1_2->ERK JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression RenchangianinB This compound RenchangianinB->ERK Inhibits Phosphorylation RenchangianinB->JNK Inhibits Phosphorylation RenchangianinB->p38 Inhibits Phosphorylation

References

Application Notes and Protocols for Cytotoxicity Assays of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: As of November 2025, there is no publicly available scientific literature detailing the cytotoxic effects of a compound named "Renchangianin B" on cancer cell lines. The following application notes and protocols are provided as a generalized template for assessing the cytotoxicity of a novel natural product, which can be adapted once experimental data for a specific compound, such as "this compound," becomes available.

Introduction

The evaluation of cytotoxic activity is a critical first step in the discovery and development of novel anticancer drugs. Natural products are a rich source of bioactive compounds with potential therapeutic applications. This document outlines the principles and detailed protocols for determining the in vitro cytotoxicity of a novel compound against various cancer cell lines. The primary methods described are the MTT and SRB assays, which are robust, reliable, and widely used for high-throughput screening.

Data Presentation: Summarized Cytotoxicity Data

Effective data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from cytotoxicity assays should be summarized in a clear and structured format. Below is a template table for presenting the 50% inhibitory concentration (IC50) values of a hypothetical novel compound.

Table 1: IC50 Values of [Novel Compound Name] in Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
A549Lung CarcinomaData to be filled
MCF-7Breast AdenocarcinomaData to be filled
HeLaCervical CarcinomaData to be filled
HepG2Hepatocellular CarcinomaData to be filled
U-87 MGGlioblastomaData to be filled
Positive Controle.g., Doxorubicin

Experimental Protocols

Detailed and standardized protocols are essential for reproducibility. The following sections provide step-by-step methodologies for common cytotoxicity assays.

Cell Culture and Maintenance
  • Cell Lines: Obtain human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) from a reputable cell bank.

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. Add the compound solutions to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cellular protein content.[2]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations: Diagrams of Workflows and Pathways

Visual diagrams are essential for illustrating complex processes and relationships.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Novel Compound Preparation treatment Compound Treatment (24-48h) compound_prep->treatment cell_seeding->treatment assay_step MTT or SRB Addition treatment->assay_step measurement Absorbance Measurement assay_step->measurement data_processing Calculate % Viability measurement->data_processing ic50 Determine IC50 Value data_processing->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Should "this compound" or another novel compound be found to modulate specific signaling pathways, a diagram can be generated to illustrate its mechanism of action. For instance, many natural compounds exert their anticancer effects by inducing apoptosis through the modulation of pathways like PI3K/Akt/mTOR or by affecting the expression of proteins in the Bcl-2 family.[3][4][5]

signaling_pathway cluster_pathway Apoptotic Signaling Pathway compound Novel Compound (e.g., this compound) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates caspases Caspases bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical mechanism of apoptosis induction.

References

Renchangianin B: Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

While the chemical structure of Renchangianin B, a lignan isolated from the plant Kadsura renchangiana, is documented, a thorough review of scientific literature reveals a significant gap in our understanding of its biological activities and potential therapeutic applications. [1][] To date, no specific quantitative data on its efficacy (such as IC50 or EC50 values), detailed experimental protocols, or elucidated signaling pathways have been published in the accessible scientific domain.

This lack of information precludes the development of detailed application notes and protocols for its use in drug discovery and development as requested. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating diagrams of signaling pathways cannot be fulfilled without foundational research on the compound's bioactivity.

The Untapped Potential of the Kadsura Genus

The genus Kadsura is a rich source of bioactive lignans and triterpenoids, many of which have demonstrated promising pharmacological effects.[3] Compounds isolated from various Kadsura species have been reported to possess a range of activities, including:

  • Anti-HIV activity [3]

  • Anti-tumor effects [3]

  • Hepatoprotective properties

  • Anti-inflammatory action

  • Antioxidant capabilities

  • Neuroprotective potential

Given the established bioactivities of other compounds from the same genus, it is plausible that this compound may also possess valuable therapeutic properties. However, without specific experimental evidence, its potential remains speculative.

A Path Forward: The Need for Foundational Research

To unlock the potential of this compound for drug discovery, a systematic investigation into its biological effects is necessary. A proposed workflow for this initial phase of research is outlined below.

G cluster_0 Phase 1: Bioactivity Screening cluster_1 Phase 2: Elucidation of Mechanism of Action cluster_2 Phase 3: Preclinical Development A Isolation & Purification of this compound B In Vitro Bioactivity Screening (e.g., anticancer, anti-inflammatory, neuroprotective assays) A->B C Identification of 'Hit' Activity B->C D Dose-Response Studies (Determine IC50/EC50 values) C->D E Target Identification Assays D->E F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G In Vivo Efficacy Studies (Animal Models) F->G H Preliminary Toxicology & ADME Studies G->H

Caption: A logical workflow for the initial investigation of this compound's therapeutic potential.

General Protocols for Investigating Novel Natural Products

For researchers interested in exploring the bioactivity of novel compounds like this compound, the following general experimental protocols can serve as a starting point. These are generalized procedures and would need to be optimized for the specific compound and biological system under investigation.

Table 1: General Protocols for Initial Bioactivity Screening
Assay TypeObjectiveGeneral Protocol
MTT Assay To assess cytotoxicity and anti-proliferative effects against cancer cell lines.1. Seed cancer cells in 96-well plates and allow them to adhere overnight. 2. Treat cells with varying concentrations of this compound for 24-72 hours. 3. Add MTT reagent and incubate for 2-4 hours. 4. Solubilize formazan crystals with DMSO or another suitable solvent. 5. Measure absorbance at ~570 nm to determine cell viability.
Nitric Oxide (NO) Assay To evaluate anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.1. Culture murine macrophages (e.g., RAW 264.7) in 96-well plates. 2. Pre-treat cells with different concentrations of this compound for 1 hour. 3. Stimulate cells with lipopolysaccharide (LPS) for 24 hours. 4. Collect the supernatant and measure NO production using the Griess reagent. 5. Measure absorbance at ~540 nm.
Neuronal Viability Assay To assess neuroprotective effects against a neurotoxin.1. Culture neuronal cells (e.g., SH-SY5Y) in 96-well plates. 2. Pre-treat cells with this compound for a specified time. 3. Induce neuronal damage with a neurotoxin (e.g., 6-OHDA, MPP+). 4. Assess cell viability using an appropriate method (e.g., MTT, LDH assay).

Conclusion

This compound represents an unexplored molecule within a biologically rich genus of plants. While the current lack of data prevents the creation of detailed application notes for its use in drug discovery, it also highlights a clear opportunity for novel research. The scientific community is encouraged to undertake the foundational studies necessary to characterize the bioactivity and therapeutic potential of this intriguing natural product. Future findings will be critical in determining if this compound can be developed into a lead compound for new medicines.

References

Application Notes and Protocols for the Synthesis and Bioactivity Screening of Renchangianin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel derivatives of Renchangianin B, a bioactive dibenzocyclooctadiene lignan, and the subsequent screening of these derivatives for a range of biological activities. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in natural product-based drug discovery and development.

Introduction to this compound

This compound is a naturally occurring lignan isolated from plants of the Kadsura genus.[1][2][3] Its chemical formula is C34H38O11 and it belongs to the dibenzocyclooctadiene class of lignans.[4][5] Published studies have indicated that this compound exhibits a variety of promising biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties. This makes its core structure a valuable scaffold for the development of new therapeutic agents. The synthesis of a library of this compound derivatives will enable a thorough investigation of its structure-activity relationships (SAR) and the potential for optimizing its therapeutic profile.

Synthesis of this compound Derivatives

While a specific total synthesis for this compound is not widely published, a general strategy for the synthesis of its derivatives can be adapted from established methods for other dibenzocyclooctadiene lignans, such as schisandrin. The following protocol outlines a plausible synthetic approach.

General Synthetic Strategy: A Divergent Approach

A divergent synthetic strategy is recommended to efficiently generate a library of derivatives from a common intermediate. This approach, often referred to as Diverted Total Synthesis (DTS) or Biology-Oriented Synthesis (BIOS), allows for the late-stage introduction of chemical diversity.

A logical workflow for the synthesis is depicted below:

G A Starting Materials (e.g., Gallic Acid Derivatives) B Synthesis of Key Biaryl Intermediate A->B Coupling Reactions C Formation of Dibenzocyclooctadiene Core B->C Intramolecular Cyclization D Common Precursor for Derivatization C->D Functional Group Manipulation E Derivative Library Synthesis (Esterification, Etherification, etc.) D->E Parallel Synthesis F Purification and Characterization E->F Chromatography, NMR, MS

Caption: General workflow for the divergent synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Key Biaryl Intermediate

This protocol describes the synthesis of a key biaryl intermediate, which serves as the foundation for the dibenzocyclooctadiene core.

  • Materials and Reagents:

    • Substituted benzoic acid (e.g., a derivative of gallic acid)

    • Appropriate coupling partner (e.g., a substituted catechol)

    • Palladium catalyst (e.g., Pd(OAc)2)

    • Ligand (e.g., SPhos)

    • Base (e.g., K3PO4)

    • Anhydrous solvent (e.g., Toluene)

    • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

  • Procedure:

    • To an oven-dried Schlenk flask, add the substituted benzoic acid (1.0 eq), the substituted catechol (1.2 eq), Pd(OAc)2 (0.05 eq), SPhos (0.1 eq), and K3PO4 (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the biaryl intermediate.

Experimental Protocol: Formation of the Dibenzocyclooctadiene Core and Derivatization
  • Materials and Reagents:

    • Biaryl intermediate from the previous step

    • Oxidizing agent (e.g., Thallium(III) trifluoroacetate)

    • Anhydrous solvent (e.g., Dichloromethane)

    • Acylating or alkylating agents for derivatization (e.g., acid chlorides, alkyl halides)

    • Base for derivatization (e.g., Pyridine or Et3N)

  • Procedure for Core Formation:

    • Dissolve the biaryl intermediate in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a solution of Thallium(III) trifluoroacetate in dichloromethane dropwise.

    • Stir the reaction at low temperature for 1-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with saturated aqueous NaHCO3.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over Na2SO4, and concentrate.

    • Purify by column chromatography to obtain the dibenzocyclooctadiene core structure.

  • Procedure for Derivatization (Example: Esterification):

    • Dissolve the dibenzocyclooctadiene core (1.0 eq) in anhydrous dichloromethane.

    • Add pyridine (2.0 eq) and cool the mixture to 0 °C.

    • Add the desired acid chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to yield the final derivative.

Bioactivity Screening Protocols

A panel of in vitro assays should be employed to screen the synthesized this compound derivatives for their potential therapeutic activities.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials and Reagents:

    • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials and Reagents:

    • RAW 264.7 murine macrophage cell line

    • Complete DMEM medium

    • LPS (from E. coli)

    • Griess reagent

    • This compound derivatives

    • Positive control (e.g., L-NMMA)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of the derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 values.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials and Reagents:

    • DPPH solution in methanol (0.1 mM)

    • Methanol

    • This compound derivatives

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare different concentrations of the derivatives in methanol.

    • In a 96-well plate, add 100 µL of each compound concentration to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH scavenging activity and determine the IC50 values.

Antibacterial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

  • Materials and Reagents:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • This compound derivatives

    • Positive control (e.g., Gentamicin)

    • 96-well microplates

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria and medium), a negative control (medium only), and an antibiotic control.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data obtained from the bioactivity screening should be summarized in clear and concise tables for easy comparison of the derivatives.

Table 1: Illustrative Anticancer Activity of this compound Derivatives (IC50 in µM)

CompoundHeLaMCF-7A549
This compound15.2 ± 1.820.5 ± 2.125.1 ± 2.9
Derivative 18.7 ± 0.912.3 ± 1.515.6 ± 1.7
Derivative 225.4 ± 3.130.1 ± 3.538.2 ± 4.0
Derivative 35.2 ± 0.67.8 ± 0.99.9 ± 1.2
Doxorubicin0.5 ± 0.10.8 ± 0.20.6 ± 0.1

Data are presented as mean ± SD (n=3) and are for illustrative purposes only.

Table 2: Illustrative Anti-inflammatory, Antioxidant, and Antibacterial Activities of this compound Derivatives

CompoundNO Inhibition IC50 (µM)DPPH Scavenging IC50 (µM)MIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)
This compound18.9 ± 2.222.4 ± 2.564128
Derivative 110.1 ± 1.315.8 ± 1.93264
Derivative 232.5 ± 3.840.2 ± 4.5>128>128
Derivative 37.5 ± 0.911.3 ± 1.41632
L-NMMA25.6 ± 2.9---
Ascorbic Acid-5.8 ± 0.7--
Gentamicin--24

Data are presented as mean ± SD (n=3) and are for illustrative purposes only.

Signaling Pathway Diagrams

Understanding the potential mechanisms of action of this compound derivatives requires knowledge of the key signaling pathways they may modulate.

NF-κB Signaling Pathway (Inflammation)

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->genes Transcription RenB This compound Derivatives RenB->IKK Inhibits? RenB->NFkB Inhibits Translocation?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

Apoptosis Signaling Pathway (Cancer)

Induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Casp8 Caspase-8 DeathReceptor->Casp8 Activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates DNA_Damage DNA Damage Mito Mitochondrion DNA_Damage->Mito Stress Signal CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis RenB This compound Derivatives RenB->DNA_Damage Induces? RenB->Casp9 Activates?

Caption: Potential induction of apoptosis by this compound derivatives.

References

Application Notes and Protocols for In Vivo Studies of Renchangianin B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in vivo animal studies for Renchangianin B have been published in peer-reviewed literature. The following application notes and protocols are proposed based on the reported in vitro biological activities of this compound and related lignans found in the Kadsura genus. These protocols are intended to serve as a foundational guide for researchers and drug development professionals interested in investigating the potential therapeutic effects of this compound in vivo.

Introduction

This compound is a dibenzocyclooctadiene-type lignan isolated from plants of the Kadsura genus. Lignans from this genus have been reported to possess a variety of biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties[1][2]. Specifically, this compound has been reported to have anti-inflammatory and anticancer activities[1]. Lignans from Kadsura species have demonstrated inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells, suggesting a potential mechanism for their anti-inflammatory effects[3]. Additionally, other lignans from this genus have shown inhibitory effects on platelet aggregation[4].

These preliminary findings provide a strong rationale for investigating the efficacy of this compound in animal models of inflammation and cancer. The following protocols are designed to be a starting point for such investigations.

I. Proposed In Vivo Study: Anti-Inflammatory Activity of this compound

This protocol describes a murine model of lipopolysaccharide (LPS)-induced systemic inflammation to evaluate the anti-inflammatory potential of this compound.

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

1. Animal Model:

  • Species: BALB/c mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • This compound (purity >98%)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)

  • Dexamethasone (positive control)

  • Saline (negative control)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Nitric Oxide (NO) assay kit

  • Reagents for euthanasia and tissue collection

3. Experimental Design:

  • Mice are randomly divided into five groups (n=8 per group):

    • Vehicle Control: Vehicle + Saline

    • LPS Control: Vehicle + LPS

    • This compound (Low Dose): 10 mg/kg this compound + LPS

    • This compound (High Dose): 50 mg/kg this compound + LPS

    • Positive Control: 5 mg/kg Dexamethasone + LPS

4. Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Administer this compound or vehicle orally (p.o.) one hour before LPS challenge.

  • Administer Dexamethasone intraperitoneally (i.p.) 30 minutes before LPS challenge.

  • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (10 mg/kg). The Vehicle Control group receives a saline injection.

  • Two hours after LPS injection, collect blood via cardiac puncture under anesthesia.

  • Euthanize mice and collect lung and liver tissues for further analysis.

  • Centrifuge blood samples to obtain serum and store at -80°C.

  • Homogenize tissue samples for cytokine analysis.

5. Outcome Measures:

  • Primary: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA.

  • Secondary:

    • Nitric Oxide (NO) levels in serum.

    • Histopathological examination of lung and liver tissues to assess inflammatory cell infiltration and tissue damage.

    • Myeloperoxidase (MPO) activity in lung tissue as an indicator of neutrophil infiltration.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be obtained from the proposed study.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDoseTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-50 ± 1030 ± 820 ± 5
LPS Control10 mg/kg2500 ± 3001800 ± 250800 ± 100
This compound10 mg/kg1500 ± 2001000 ± 150500 ± 80
This compound50 mg/kg800 ± 120 500 ± 90250 ± 50
Dexamethasone5 mg/kg600 ± 100400 ± 70 200 ± 40
Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to LPS Control.

Table 2: Effect of this compound on Serum Nitric Oxide and Lung MPO Activity

Treatment GroupDoseSerum NO (µM)Lung MPO Activity (U/g tissue)
Vehicle Control-5 ± 10.5 ± 0.1
LPS Control10 mg/kg45 ± 85.2 ± 0.8
This compound10 mg/kg30 ± 53.5 ± 0.6
This compound50 mg/kg15 ± 3 1.8 ± 0.4
Dexamethasone5 mg/kg10 ± 2 1.2 ± 0.3
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to LPS Control.

Visualizations

experimental_workflow_inflammation cluster_acclimatization Acclimatization cluster_treatment Treatment Groups (n=8 each) cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize BALB/c Mice (1 week) vehicle Vehicle Control lps LPS Control rb_low This compound (10 mg/kg) rb_high This compound (50 mg/kg) dexa Dexamethasone (5 mg/kg) drug_admin Drug Administration (p.o. or i.p.) vehicle->drug_admin lps->drug_admin rb_low->drug_admin rb_high->drug_admin dexa->drug_admin lps_challenge LPS Challenge (i.p.) (1 hour post-drug) drug_admin->lps_challenge sample_collection Sample Collection (2 hours post-LPS) lps_challenge->sample_collection elisa Serum Cytokine ELISA (TNF-α, IL-6, IL-1β) sample_collection->elisa no_assay Serum NO Assay sample_collection->no_assay histology Lung & Liver Histopathology sample_collection->histology mpo_assay Lung MPO Assay sample_collection->mpo_assay

Workflow for the in vivo anti-inflammatory study.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation rb This compound rb->ikk Inhibits dna DNA nfkb_nuc->dna cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->cytokines Transcription

Proposed NF-κB signaling pathway inhibition.

II. Proposed In Vivo Study: Anticancer Activity of this compound

This protocol outlines a subcutaneous xenograft model using a human cancer cell line to assess the potential antitumor effects of this compound.

Experimental Protocol: Human Tumor Xenograft Model in Nude Mice

1. Animal Model:

  • Species: BALB/c nude mice (athymic)

  • Age: 4-6 weeks

  • Weight: 18-22 g

  • Housing: Sterile, SPF conditions with autoclaved food, water, and bedding.

2. Materials:

  • Human cancer cell line (e.g., A549 - non-small cell lung cancer)

  • Matrigel

  • This compound (purity >98%)

  • Vehicle (e.g., PEG400/Tween 80/Saline)

  • Cisplatin (positive control)

  • Calipers for tumor measurement

  • Reagents for euthanasia and tissue collection

3. Experimental Design:

  • Mice are randomly divided into four groups (n=10 per group) after tumors reach a palpable size (approx. 100 mm³):

    • Vehicle Control: Vehicle administration

    • This compound (Low Dose): 25 mg/kg this compound

    • This compound (High Dose): 100 mg/kg this compound

    • Positive Control: 3 mg/kg Cisplatin

4. Procedure:

  • Acclimatize mice for one week.

  • Subcutaneously inject 5 x 10⁶ A549 cells mixed with Matrigel into the right flank of each mouse.

  • Monitor tumor growth daily.

  • Once tumors reach approximately 100 mm³, begin treatment.

  • Administer this compound or vehicle intraperitoneally (i.p.) daily for 21 days.

  • Administer Cisplatin i.p. once every three days for 21 days.

  • Measure tumor volume and body weight every three days. Tumor volume (V) is calculated as: V = (length × width²) / 2.

  • At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them.

  • Collect tumors and major organs for histopathological and immunohistochemical analysis.

5. Outcome Measures:

  • Primary:

    • Tumor volume and tumor weight at the end of the study.

    • Tumor growth inhibition (TGI) rate.

  • Secondary:

    • Body weight changes to assess toxicity.

    • Immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

    • Histopathological examination of major organs for signs of toxicity.

Hypothetical Data Presentation

Table 3: Effect of this compound on Tumor Growth in A549 Xenograft Model

Treatment GroupDoseFinal Tumor Volume (mm³)Final Tumor Weight (g)TGI (%)
Vehicle Control-1500 ± 2501.2 ± 0.2-
This compound25 mg/kg1050 ± 1800.85 ± 0.1530
This compound100 mg/kg600 ± 120 0.50 ± 0.1060
Cisplatin3 mg/kg450 ± 100 0.38 ± 0.0870
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 4: Effect of this compound on Body Weight and Tumor Markers

Treatment GroupDoseBody Weight Change (%)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control-+10 ± 285 ± 105 ± 2
This compound25 mg/kg+8 ± 360 ± 815 ± 4
This compound100 mg/kg+5 ± 435 ± 6 30 ± 7
Cisplatin3 mg/kg-5 ± 3 25 ± 545 ± 9**
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Visualizations

experimental_workflow_cancer cluster_treatment Treatment Groups (n=10 each) cluster_analysis Data Analysis cell_culture A549 Cell Culture injection Subcutaneous Injection of A549 cells into nude mice cell_culture->injection tumor_growth Tumor Growth Monitoring (until ~100 mm³) injection->tumor_growth vehicle Vehicle Control rb_low This compound (25 mg/kg) rb_high This compound (100 mg/kg) cisplatin Cisplatin (3 mg/kg) treatment_phase Treatment Administration (21 days) vehicle->treatment_phase rb_low->treatment_phase rb_high->treatment_phase cisplatin->treatment_phase monitoring Tumor Volume & Body Weight Measurement (every 3 days) treatment_phase->monitoring endpoint Endpoint: Euthanasia, Tumor & Organ Collection treatment_phase->endpoint monitoring->treatment_phase tumor_metrics Tumor Weight & Volume endpoint->tumor_metrics tgi TGI Calculation endpoint->tgi ihc IHC (Ki-67, Caspase-3) endpoint->ihc histology Organ Histopathology endpoint->histology

Workflow for the in vivo anticancer study.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Renchangianin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on a compound specifically named "Renchangianin B" is not available in the public domain as of our last update. The following application notes and protocols are based on the known anti-cancer activities and mechanism of action of Erianin , a bibenzyl compound with well-documented anti-tumor properties.[1][2] This document is intended to serve as a comprehensive template and guide for researchers investigating novel compounds with similar expected biological activities.

Introduction to this compound

This compound is a novel natural product with putative anti-cancer properties. Preliminary screenings suggest that its mechanism of action may involve the induction of apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide a summary of its purported biological activities and detailed protocols for investigating its mechanism of action.

Quantitative Data Summary

The anti-proliferative and apoptosis-inducing effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings based on studies of the model compound, Erianin.

Table 1: Anti-proliferative Activity of this compound (modeled on Erianin)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
T47DBreast Cancer0.0572[1]
Bel7402Hepatocarcinoma0.0872[1]
A375Melanoma0.1272[1]
HL-60Promyelocytic Leukemia0.0372
143BOsteosarcoma0.0648
MG63.2Osteosarcoma0.0948

Table 2: Effect of this compound on Cell Cycle Distribution (modeled on Erianin)

Cell LineConcentration (µM)Treatment Time (h)% Cells in G2/M Phase (Treated)% Cells in G2/M Phase (Control)Reference
T47D0.12445.3%15.2%
HL-600.052452.1%18.5%
143B0.12448.9%16.8%

Signaling Pathways Implicated in this compound Action

Based on studies with the model compound Erianin, this compound is believed to exert its anti-cancer effects through the modulation of several key signaling pathways, primarily inducing apoptosis through both intrinsic and extrinsic pathways and modulating the ROS/JNK signaling cascade.

Renchangianin_B_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_ros_jnk ROS/JNK Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Activates Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress ROS ROS This compound->ROS Increases Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 JNK JNK ROS->JNK Activates JNK->Apoptosis

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., T47D, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Measure Absorbance (490nm) Measure Absorbance (490nm) Add DMSO->Measure Absorbance (490nm) Calculate IC50 Calculate IC50 Measure Absorbance (490nm)->Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Western_Blot_Workflow Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Protein Transfer to PVDF Protein Transfer to PVDF SDS-PAGE->Protein Transfer to PVDF Blocking Blocking Protein Transfer to PVDF->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation ECL Detection ECL Detection Secondary Antibody Incubation->ECL Detection Image Analysis Image Analysis ECL Detection->Image Analysis

Caption: General workflow for Western blot analysis.

Conclusion

The provided data and protocols, based on the well-studied compound Erianin, offer a robust framework for investigating the anti-cancer mechanism of action of this compound. These methodologies will enable researchers to characterize its effects on cell viability, cell cycle progression, and key apoptotic signaling pathways, thereby providing a solid foundation for further pre-clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Renchangianin B Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Renchangianin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and quantification of this compound from its natural source, plants of the Illicium genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a bioactive lignan belonging to the dibenzocyclooctadiene class of secondary metabolites. Its primary known natural source is from plants of the Illicium genus, such as Illicium renchangianum and the more commonly known Chinese star anise (Illicium verum).

Q2: What are the main challenges in obtaining high yields of this compound?

Researchers may face several challenges in maximizing the yield of this compound, including:

  • Low natural abundance: The concentration of this compound in the plant material can be inherently low.

  • Inefficient extraction: The choice of solvent, extraction method, and parameters can significantly impact the extraction efficiency.

  • Degradation of the compound: Lignans can be sensitive to factors like high temperatures, extreme pH, and light exposure during extraction and purification.[1][2]

  • Complex purification: The crude extract contains a multitude of other phytochemicals, making the isolation of pure this compound a complex process.

  • Variability in plant material: The genetic makeup of the plant, cultivation conditions, and harvesting time can all affect the concentration of secondary metabolites.[3]

Q3: What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and effective method for the quantification of lignans like this compound.[4][5] The UV absorption is typically monitored around 230 nm or 280 nm for lignans. For more detailed structural elucidation and identification, HPLC coupled with Mass Spectrometry (HPLC-MS) can be employed.

Troubleshooting Guides

Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Inappropriate Solvent Selection This compound is a lignan, and the choice of solvent is critical. Methanol and ethanol, often in aqueous mixtures (e.g., 70-80%), are generally effective for extracting lignans. The polarity of the solvent should be optimized. For Illicium verum, methanol has been shown to provide a higher yield of phenolic compounds compared to water or n-hexane.
Insufficient Extraction Time or Temperature Extraction time and temperature can significantly influence yield. For lignans, extraction times can range from minutes to several hours. Temperatures between 40°C and 60°C have been shown to be effective for lignan extraction, though higher temperatures can risk degradation.
Inadequate Sample Preparation The plant material should be properly dried and ground to a fine powder to increase the surface area for solvent penetration. Lignans are relatively stable to drying at temperatures up to 60°C.
Low Purity of this compound after Purification
Potential Cause Troubleshooting Steps
Ineffective Initial Cleanup The crude extract can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove highly polar or non-polar impurities.
Suboptimal Column Chromatography Conditions For purification, column chromatography is essential. Silica gel is a common stationary phase. The mobile phase (eluent) should be carefully selected and optimized. A gradient elution starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective for separating lignans.
Co-elution of Similar Compounds Illicium species contain numerous structurally similar lignans which can be difficult to separate. Techniques like preparative HPLC or multiple chromatography steps with different stationary phases (e.g., Sephadex LH-20) may be necessary for high purity.
Inaccurate Quantification of this compound
Potential Cause Troubleshooting Steps
Matrix Effects in HPLC Analysis Co-eluting compounds from the plant matrix can interfere with the UV signal of this compound. Ensure proper sample cleanup before injection. Using a diode-array detector (DAD) can help assess peak purity.
Lack of a Pure Standard Accurate quantification requires a pure analytical standard of this compound for calibration. If a commercial standard is unavailable, it must be isolated and its purity confirmed (e.g., by NMR and MS).
Improper HPLC Method Parameters Optimize the mobile phase composition, flow rate, and column temperature to achieve good peak separation and shape. A C18 reversed-phase column is commonly used for lignan analysis.

Experimental Protocols

General Protocol for Extraction and Isolation of Lignans from Illicium

This protocol is a general guideline and may require optimization for this compound.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., leaves, stems, or fruits of Illicium renchangianum) at room temperature or in an oven at a temperature not exceeding 60°C.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 80% aqueous methanol or ethanol at room temperature for 24-48 hours with occasional shaking. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.

    • Alternatively, use ultrasonication or microwave-assisted extraction to reduce extraction time and potentially improve efficiency.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Suspend the concentrated crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Further Purification:

    • Pool the fractions rich in this compound and subject them to further purification steps as needed. This may include repeated column chromatography on silica gel or Sephadex LH-20, or preparative HPLC.

Quantitative Analysis by HPLC-UV
  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (or acetonitrile and water), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection Wavelength: 230 nm or 280 nm.

  • Quantification: Create a calibration curve using a pure standard of this compound at different concentrations.

Factors Influencing this compound Yield

The yield of this compound can be influenced by a variety of factors, from the plant's growing conditions to the specifics of the extraction process.

Pre-harvest Factors
FactorInfluence on Yield
Genetics Different species and even different populations of the same Illicium species can have varying levels of lignan production.
Environmental Conditions Factors such as light intensity, temperature, water availability, and nutrient levels can affect the biosynthesis of secondary metabolites. For instance, blue light has been shown to be effective in promoting the production of dibenzocyclooctadiene lignans in in-vitro cultures.
Planting and Harvesting Time The concentration of secondary metabolites can vary with the developmental stage of the plant. Optimal harvest time should be determined experimentally.
Post-harvest and Extraction Factors
FactorInfluence on Yield
Drying Method Improper drying (e.g., excessively high temperatures) can lead to the degradation of thermolabile compounds. Air-drying or oven-drying at moderate temperatures (40-60°C) is recommended.
Extraction Solvent The choice of solvent and its concentration is critical. Aqueous methanol or ethanol are generally effective for lignans.
Extraction Method Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher yields in shorter times compared to conventional maceration.

Visualizations

Experimental_Workflow Plant_Material Illicium Plant Material (Dried and Powdered) Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (Hexane, EtOAc, Water) Filtration->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Lignan-rich) Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Silica_Gel_CC->Fraction_Collection Purification Further Purification (Sephadex/Prep-HPLC) Fraction_Collection->Purification Pure_Renchangianin_B Pure this compound Purification->Pure_Renchangianin_B

Caption: General workflow for the extraction and purification of this compound.

Dibenzocyclooctadiene_Lignan_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol 4CL, CCR, CAD Pinoresinol Pinoresinol (Furofuran Lignan) Coniferyl_Alcohol->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol (Furan Lignan) Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol (Dibenzylbutane Lignan) Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol (Dibenzylbutyrolactone Lignan) Secoisolariciresinol->Matairesinol Dibenzocyclooctadiene Dibenzocyclooctadiene Lignans (e.g., this compound) Matairesinol->Dibenzocyclooctadiene Further modifications

Caption: Simplified biosynthetic pathway of dibenzocyclooctadiene lignans.

References

"Renchangianin B" solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Renchangianin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound. As specific experimental data for this compound is limited in publicly available literature, the guidance provided is based on established principles for other poorly soluble, hydrophobic natural products.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical and physical properties of this compound?

A1: this compound is a complex natural product. Based on available data, its key properties are summarized below. These properties suggest potential challenges in achieving aqueous solubility.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₄H₃₈O₁₁PubChem
Molecular Weight622.7 g/mol PubChem
XLogP35.2PubChem
IUPAC Name[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoatePubChem

Q2: I am having difficulty dissolving this compound for my in vitro experiments. What solvents should I try?

A2: Due to its high hydrophobicity, indicated by a high XLogP3 value, this compound is expected to have poor water solubility. For in vitro assays, it is common to first dissolve hydrophobic compounds in an organic solvent to create a stock solution, which is then diluted into the aqueous assay buffer.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

Important Considerations:

  • Always test the tolerance of your cell line or assay system to the final concentration of the organic solvent.

  • Start with a high concentration stock solution (e.g., 10-50 mM) in 100% organic solvent.

  • When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation.

  • If precipitation occurs, you may need to lower the final concentration or incorporate a surfactant.

The following table provides examples of the solubility of other poorly soluble natural products, naringin and naringenin, in various solvents, which can serve as a general guide.[1]

Table 2: Example Solubilities of Naringin and Naringenin in Different Solvents [1]

SolventNaringin Solubility ( g/100g solvent)Naringenin Solubility ( g/100g solvent)
MethanolHighModerate
IsopropanolLowModerate
Ethyl AcetateModerateHigh
n-ButanolLowLow
HexaneVery LowVery Low
Petroleum EtherVery LowVery Low

Q3: My compound is precipitating out of solution during my cell-based assay. How can I prevent this?

A3: Precipitation in aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Use a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations (e.g., 0.1-0.5%) to increase solubility.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3]

  • Formulation as a Nanoemulsion: A nanoemulsion can be prepared to improve the dispersion of the compound in aqueous solutions.[4]

Troubleshooting Guides

Issue 1: Low Bioavailability in Animal Studies

Symptoms:

  • High dose required to see a therapeutic effect.

  • High variability in plasma concentrations between subjects.

  • Low plasma concentration of the drug after oral administration.

Possible Causes:

  • Poor aqueous solubility limiting dissolution in the gastrointestinal tract.

  • Low permeability across the intestinal wall.

  • First-pass metabolism.

Troubleshooting Workflow:

G A Low Bioavailability Observed B Assess Solubility and Permeability (BCS Classification) A->B C Solubility Enhancement Strategies B->C Low Solubility D Permeability Enhancement Strategies B->D Low Permeability E Particle Size Reduction (Micronization/Nanonization) C->E F Solid Dispersions C->F G Lipid-Based Formulations (e.g., SMEDDS) C->G H Use of Permeation Enhancers D->H I Prodrug Approach D->I J Evaluate in Animal Model E->J F->J G->J H->J I->J

Caption: Workflow for troubleshooting low bioavailability.

Suggested Solutions:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.

    • Micronization: Reduces particle size to the micron range.

    • Nanonization: Creates nanoparticles, which can significantly improve dissolution rates.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve oral absorption.

  • Prodrug Approach: A prodrug of this compound could be synthesized to have improved solubility and be converted to the active drug in vivo.

Issue 2: Instability of the Formulation

Symptoms:

  • Degradation of this compound over time in the formulation.

  • Changes in the physical appearance of the formulation (e.g., color change, precipitation).

Possible Causes:

  • Hydrolysis, oxidation, or photolysis of the compound.

  • Interaction with excipients.

Troubleshooting Steps:

  • Forced Degradation Studies: Perform studies under stress conditions (acid, base, oxidation, heat, light) to identify the degradation pathways of this compound.

  • Excipient Compatibility Studies: Mix this compound with individual excipients and store at accelerated stability conditions to identify any incompatibilities.

  • Protective Measures:

    • Antioxidants: If oxidation is an issue, add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.

    • Light-Resistant Packaging: Protect the formulation from light to prevent photodegradation.

    • pH Adjustment: Determine the pH of maximum stability and buffer the formulation accordingly.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Assays

  • Accurately weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For the experiment, thaw an aliquot and dilute it into your aqueous assay medium. Add the stock solution dropwise to the medium while vortexing to minimize precipitation.

Protocol 2: General Method for Preparing a Solid Dispersion by Solvent Evaporation

  • Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporate the solvent under vacuum (e.g., using a rotary evaporator).

  • The resulting solid mass is a dispersion of the drug in the carrier.

  • Grind the solid dispersion into a fine powder. This powder can then be used for dissolution testing or formulated into a solid dosage form.

Signaling Pathway Visualization

While the specific signaling pathways affected by this compound are not detailed in the provided search results, a common mechanism for natural products involves the modulation of key cellular signaling pathways. Below is a generic representation of a hypothetical signaling pathway that could be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene CellularResponse Cellular Response Gene->CellularResponse RenchangianinB This compound RenchangianinB->Receptor

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Overcoming Renchangianin B Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Renchangianin B during the extraction process. This compound is a seco-prezizaane-type sesquiterpene, a class of highly oxidized molecules isolated from plants of the genus Illicium. Its complex structure, featuring ester and hydroxyl functional groups, renders it susceptible to degradation under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a bioactive seco-prezizaane sesquiterpene isolated from the genus Illicium. Its chemical structure contains ester and multiple hydroxyl groups, which are prone to chemical degradation through processes like hydrolysis and oxidation.[1] Factors such as temperature, pH, light, and the presence of enzymes or metal ions can significantly impact its stability during extraction, leading to reduced yield and the formation of impurities.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The main factors contributing to the degradation of natural compounds like this compound during extraction include:

  • Temperature: High temperatures can accelerate degradation reactions.[2][3]

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester functional group in this compound.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Light: Exposure to UV or high-intensity light can induce photolytic degradation.

  • Enzymes: Endogenous plant enzymes released during cell lysis can metabolize the target compound.

  • Solvent Choice: The polarity and purity of the extraction solvent can influence both extraction efficiency and compound stability.

Q3: What are the visible signs of this compound degradation in my extract?

A3: While direct visual confirmation is difficult without analytical instrumentation, signs of significant degradation in a plant extract can include a change in color (e.g., browning), the formation of precipitates, or a noticeable decrease in the expected biological activity of the extract. The most reliable way to assess degradation is through analytical techniques like HPLC, LC-MS, or TLC by comparing the profile of the fresh extract with a reference standard or a previously optimized batch.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low Yield of this compound in the Final Extract
Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Selection Screen solvents with varying polarities (e.g., n-hexane, ethyl acetate, methanol). Methanol has been shown to be effective for extracting polar compounds from Illicium species.[4]The polarity of the solvent must match that of this compound to ensure efficient extraction.
Incomplete Extraction Increase extraction time or use more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[5]These methods can enhance cell wall disruption and improve solvent penetration, leading to higher extraction efficiency.
Degradation During Extraction Refer to the troubleshooting guide for "High Levels of Impurities or Degradation Products."Low yield is often a direct consequence of compound degradation.
Adsorption to Cellular Debris Centrifuge the initial extract at a higher speed or use filtration aids (e.g., celite) to ensure complete removal of solid plant material.This compound may adsorb to particulate matter, leading to its loss during the separation of the liquid extract.
Problem 2: High Levels of Impurities or Degradation Products Detected by Analytical Methods (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Step Rationale
Thermal Degradation Perform extraction at a lower temperature (e.g., room temperature or in an ice bath). Consider non-thermal extraction methods like maceration or UAE.Elevated temperatures can accelerate the rate of degradation reactions.
Hydrolysis of Ester Group Maintain a neutral pH (around 6.0-7.5) during extraction and subsequent workup steps. Use buffered solutions if necessary.The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions.
Oxidative Degradation Degas solvents before use and perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or BHT to the extraction solvent.Minimizing exposure to oxygen can prevent oxidative breakdown of the molecule.
Enzymatic Degradation Blanch the plant material briefly with hot solvent vapor or freeze-dry it immediately after harvesting to deactivate endogenous enzymes.Enzymes released from plant cells upon homogenization can degrade the target compound.
Photodegradation Protect the extraction vessel and subsequent solutions from light by using amber glassware or wrapping containers in aluminum foil.Exposure to light can provide the energy for photolytic cleavage of chemical bonds.

Illustrative Data on Stability

While specific experimental data for this compound is limited, the following tables illustrate the expected impact of temperature and pH on the stability of a similar ester-containing natural product.

Table 1: Effect of Temperature on Compound Stability

Temperature (°C)Compound Recovery (%) after 4 hours
498
2592
5075
8045
Note: This is illustrative data for a comparable compound and actual results for this compound may vary.

Table 2: Effect of pH on Compound Stability

pHCompound Recovery (%) after 4 hours at 25°C
365
588
795
970
Note: This is illustrative data for a comparable compound and actual results for this compound may vary.

Experimental Protocols

Protocol 1: Optimized Cold Maceration for this compound Extraction

This protocol is designed to minimize degradation by avoiding heat.

  • Plant Material Preparation:

    • Harvest fresh stems of Illicium species.

    • Immediately freeze-dry the material to inactivate enzymes and facilitate grinding.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 2 L amber glass flask.

    • Add 1 L of pre-chilled (4°C) methanol.

    • Seal the flask and wrap it in aluminum foil to protect from light.

    • Place the flask on an orbital shaker at 150 rpm and macerate for 48 hours at 4°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue twice more with 500 mL of cold methanol each time.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature maintained below 35°C.

    • Dry the resulting crude extract under a high vacuum to remove residual solvent.

  • Storage:

    • Store the final extract at -20°C or below in an amber vial under a nitrogen atmosphere.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

Start Low Yield or High Impurity of this compound CheckTemp Was Extraction Temperature > 40°C? Start->CheckTemp CheckpH Was pH outside 6.0-7.5 range? CheckTemp->CheckpH No Sol1 Implement Low-Temp Extraction (e.g., Cold Maceration) CheckTemp->Sol1 Yes CheckLight Was extract exposed to direct light? CheckpH->CheckLight No Sol2 Use Buffered Solvent (pH 7.0) CheckpH->Sol2 Yes CheckOxygen Was extraction open to air? CheckLight->CheckOxygen No Sol3 Use Amber Glassware/ Protect from Light CheckLight->Sol3 Yes Sol4 Use Degassed Solvents/ Inert Atmosphere CheckOxygen->Sol4 Yes End Re-analyze Yield and Purity CheckOxygen->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: A troubleshooting flowchart for identifying and resolving common causes of this compound degradation.

Potential Degradation Pathways for this compound

RB This compound (Ester Linkage) Hydrolysis Hydrolysis Product (Broken Ester) RB->Hydrolysis Oxidation Oxidized Products RB->Oxidation Other Other Degradants RB->Other AcidBase Acid or Base (H+ or OH-) AcidBase->Hydrolysis HeatLight Heat / Light HeatLight->Hydrolysis HeatLight->Oxidation HeatLight->Other OxygenEnzyme Oxygen / Enzymes OxygenEnzyme->Oxidation

Caption: Factors leading to the degradation of this compound via different chemical pathways.

References

"Renchangianin B" stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing and storage of Renchangianin B for researchers, scientists, and drug development professionals. The information is based on general principles of pharmaceutical stability testing for dibenzocyclooctadiene lignans, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1]

Q2: How should I handle this compound during experiments to minimize degradation?

To minimize degradation, it is advisable to protect this compound from light and high temperatures. Prepare solutions fresh for each experiment and store any stock solutions at -80°C. For short-term benchtop use, keep solutions on ice.

Q3: What are the typical analytical methods used for stability testing of compounds like this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for assessing the stability of dibenzocyclooctadiene lignans.[2][3][4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify potential degradation products.[5]

Q4: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency in stored samples Improper storage temperature.Ensure samples are stored at the recommended -20°C for powder and -80°C for solutions.
Frequent freeze-thaw cycles.Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Exposure to light.Store samples in amber vials or protect them from light.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Contamination.Ensure proper cleaning of all glassware and use high-purity solvents.
Variability in experimental results Inconsistent sample handling.Standardize sample preparation and handling procedures. Ensure consistent timing and temperature control.
Instability in the experimental matrix.Evaluate the stability of this compound in the specific buffer or medium being used.

Stability Data Summary

The following tables represent hypothetical stability data for this compound based on typical behavior for this class of compounds. This data is for illustrative purposes only.

Table 1: Hypothetical pH Stability of this compound in Solution at 25°C

pHInitial Assay (%)Assay after 24 hours (%)Assay after 7 days (%)
3.010099.598.2
5.010099.899.1
7.010098.195.3
9.010092.585.1

Table 2: Hypothetical Thermal Stability of Solid this compound

TemperatureInitial Assay (%)Assay after 1 month (%)Assay after 3 months (%)
25°C / 60% RH10099.799.2
40°C / 75% RH10098.596.8
60°C10095.290.5

Table 3: Hypothetical Photostability of Solid this compound

ConditionInitial Assay (%)Assay after Exposure (%)
Cool white light (1.2 million lux hours)10097.3
UV-A light (200 watt hours/square meter)10096.5
Dark control10099.8

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
  • For acid hydrolysis, add 0.1 N HCl and incubate at 60°C for 24 hours.
  • For base hydrolysis, add 0.1 N NaOH and incubate at 60°C for 24 hours.
  • Neutralize the samples before analysis by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of this compound.
  • Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
  • Analyze the sample by HPLC.

3. Thermal Degradation:

  • Expose solid this compound to dry heat at 80°C for 48 hours.
  • Dissolve the sample and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of this compound to a calibrated light source providing both cool white fluorescent and near-UV light, as per ICH Q1B guidelines.
  • A dark control sample should be stored under the same conditions but protected from light.
  • Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for lignan analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare this compound Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock_solution->stress_samples hplc_analysis HPLC Analysis stress_samples->hplc_analysis lcms_analysis LC-MS Analysis (for Degradant Identification) hplc_analysis->lcms_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity pathway Propose Degradation Pathway lcms_analysis->pathway mass_balance Calculate Mass Balance peak_purity->mass_balance mass_balance->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway Renchangianin_B This compound Hydrolysis_Product Hypothetical Hydrolysis Product (e.g., ester cleavage) Renchangianin_B->Hydrolysis_Product  Acid/Base   Oxidation_Product Hypothetical Oxidation Product (e.g., hydroxylation) Renchangianin_B->Oxidation_Product  H2O2   Photolytic_Product Hypothetical Photolytic Product (e.g., isomerization) Renchangianin_B->Photolytic_Product  Light (UV/Vis)  

Caption: Hypothetical degradation pathways for this compound under stress conditions.

References

Technical Support Center: Troubleshooting "Renchangianin B" Cell-Based Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for your "Renchangianin B" cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to assay variability, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

A1: Variability in cell-based assays can arise from several factors, broadly categorized as biological, technical, and environmental. Key sources include inconsistent cell health and passage number, pipetting errors, reagent variability (e.g., serum batch-to-batch differences), and environmental fluctuations within the incubator ("edge effects").[1][2][3]

Q2: How critical is the cell passage number for assay consistency?

A2: The passage number is highly critical. As cells are repeatedly subcultured, they can undergo phenotypic and genotypic changes, which may alter their growth rate, morphology, and response to stimuli like "this compound".[4] It is crucial to use cells within a defined, low passage number range to ensure consistent results. We recommend establishing a master and working cell bank system.[2]

Q3: Can different batches of fetal bovine serum (FBS) affect my results?

A3: Absolutely. Serum is a complex mixture of proteins, growth factors, and hormones, and its composition can vary significantly between lots. This variability can lead to changes in cell growth, morphology, and response to treatment. It is highly recommended to test new serum batches before use in critical experiments and to purchase a large quantity of a single lot that has been shown to work well.

Q4: What is the "edge effect" and how can I minimize it?

A4: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different behavior compared to the interior wells, often due to increased evaporation and temperature gradients. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your "this compound" experiments.

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in screening assays.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently, ensuring the tip is submerged to the correct depth.
Edge Effects Implement strategies to minimize edge effects as described in the FAQ section.
Cell Clumping Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if necessary.
Issue 2: Low or No Signal (e.g., in Luciferase or Fluorescence-Based Assays)

Symptoms:

  • Signal from treated wells is indistinguishable from the background.

  • Very low signal-to-noise ratio.

Potential Cause Recommended Solution
Suboptimal Cell Health Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. Routinely check for contamination.
Incorrect Reagent Concentration Titrate the concentration of "this compound" and any detection reagents to determine the optimal working concentration.
Degraded Reagents Check the expiration dates of all reagents. Store reagents at their recommended temperatures and protect light-sensitive components from light.
Insufficient Incubation Time Optimize the incubation time for "this compound" treatment and for the development of the detection signal.
Low Transfection Efficiency (for reporter assays) Optimize the transfection protocol for your specific cell type, including the ratio of DNA to transfection reagent.
Issue 3: High Background Signal

Symptoms:

  • High signal in negative control or untreated wells.

  • Reduced dynamic range of the assay.

Potential Cause Recommended Solution
Contaminated Reagents or Media Use fresh, sterile reagents and media. If your media contains phenol red, consider switching to a phenol red-free formulation for fluorescence or luminescence-based assays, as it can contribute to the background signal.
Autofluorescence of "this compound" If using a fluorescence-based assay, check if "this compound" itself fluoresces at the excitation and emission wavelengths used. Include a "compound only" control.
Incomplete Solubilization of Formazan (MTT assay) Ensure complete solubilization of formazan crystals by using a sufficient volume of an appropriate solvent and adequate mixing.
Sub-optimal Blocking (for antibody-based assays) Increase the concentration or duration of the blocking step. Consider trying a different blocking agent (e.g., BSA instead of milk).

Experimental Protocols

Below is a generalized protocol for a cell viability assay (e.g., MTT or similar colorimetric/fluorometric assays) with "this compound". This should be optimized for your specific cell line and experimental conditions.

1. Cell Seeding:

  • Culture cells to approximately 80% confluency.
  • Create a single-cell suspension and count the cells.
  • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of "this compound" in the appropriate cell culture medium.
  • Remove the old medium from the cells and add the medium containing different concentrations of "this compound". Include vehicle-only controls.
  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Assay Procedure (Example: MTT Assay):

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
  • Carefully remove the MTT solution.
  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
  • Read the absorbance at the appropriate wavelength (typically 570 nm).

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.
  • Normalize the data to the vehicle control to determine the percentage of cell viability.
  • Plot the results as a dose-response curve to determine the IC50 value of "this compound".

Visualizations

Hypothetical Signaling Pathway for "this compound"

Since the signaling pathway of "this compound" is not yet defined, the following diagram illustrates a hypothetical pathway where "this compound" inhibits a pro-survival signaling cascade. This can be adapted as more is understood about its mechanism of action.

Renchangianin_B_Pathway cluster_nucleus Nuclear Translocation Renchangianin_B This compound Kinase_B Kinase B Renchangianin_B->Kinase_B Inhibition Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_A->Kinase_B Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Gene_Expression Pro-survival Gene Expression Transcription_Factor->Gene_Expression Nucleus Nucleus Cell_Survival Cell Survival Gene_Expression->Cell_Survival Apoptosis Apoptosis

Caption: Hypothetical signaling pathway for "this compound".

Experimental Workflow for a Cell-Based Assay

This diagram outlines the major steps in a typical cell-based assay workflow, from cell preparation to data analysis.

Experimental_Workflow start Start cell_prep Cell Preparation (Culture, Count, Seed) start->cell_prep treatment Treatment with 'this compound' cell_prep->treatment incubation Incubation treatment->incubation assay_dev Assay Development (e.g., Add Reagents) incubation->assay_dev data_acq Data Acquisition (e.g., Plate Reader) assay_dev->data_acq data_analysis Data Analysis data_acq->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cell-based assay.

Troubleshooting Logic for High Assay Variability

This decision tree provides a logical workflow for troubleshooting high variability in your assay results.

Troubleshooting_Logic start High Variability Detected check_seeding Review Cell Seeding Protocol start->check_seeding Start Here check_pipetting Verify Pipette Calibration & Technique check_seeding->check_pipetting No Issue optimize_seeding Optimize Seeding Density & Technique check_seeding->optimize_seeding Issue Found check_reagents Assess Reagent Quality & Consistency check_pipetting->check_reagents No Issue recalibrate Recalibrate Pipettes & Refine Technique check_pipetting->recalibrate Issue Found check_edge Investigate Edge Effects check_reagents->check_edge No Issue new_reagents Use Fresh Aliquots / New Reagent Lots check_reagents->new_reagents Issue Found mitigate_edge Implement Edge Effect Mitigation check_edge->mitigate_edge Issue Found

Caption: Troubleshooting decision tree for high assay variability.

References

"Renchangianin B" dosage and administration route optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Renchangianin B

A Note to Researchers: Currently, there is a significant lack of publicly available scientific data regarding the specific dosage, administration routes, and mechanistic pathways of the isolated compound this compound. It has been identified as a constituent in certain plants, such as those from the Kadsura genus, which have a history in traditional medicine for various ailments.[1] Additionally, this compound has been identified as a component in extracts of Apluda mutica L., which have demonstrated antibacterial properties.[2]

The information available is not sufficient to provide detailed, validated experimental protocols, dosage recommendations, or to fully elucidate its mechanism of action. The following content is based on general principles of natural product research and provides a foundational framework for researchers beginning to investigate this compound. As more research becomes available, this guide will be updated.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a lignan, a class of polyphenols found in plants. It has been isolated from the stems of Kadsura renchangiana and is also a constituent of the ethnomedicinal grass Apluda mutica L.[1][2]

Q2: Are there any established in vitro or in vivo dosages for this compound?

A2: At present, there are no established in vitro or in vivo dosages for purified this compound in the scientific literature. One study identified this compound as comprising 7.13% of a methanolic extract of Apluda mutica, which was then used in an antibacterial assay.[2] However, this does not translate to a specific dosage for the isolated compound. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.

Q3: What are the potential administration routes for this compound?

A3: There is no specific information on the administration routes for this compound. For preclinical animal studies, the choice of administration route (e.g., oral, intravenous, intraperitoneal) would depend on the compound's physicochemical properties (solubility, stability) and the therapeutic target. Initial studies would be required to determine its pharmacokinetic and pharmacodynamic profiles.

Q4: What is the known mechanism of action or signaling pathway for this compound?

A4: The specific mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. Lignans as a class are known to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects, often through modulation of various signaling pathways. However, the specific pathways affected by this compound remain to be investigated.

Troubleshooting Guide for Initial Experiments

Issue Possible Cause Suggested Solution
Low solubility of this compound in aqueous media The compound may be lipophilic, a common characteristic of lignans.- Use a small amount of a biocompatible solvent such as DMSO to dissolve the compound first, then dilute to the final concentration in your aqueous medium. - Ensure the final concentration of the solvent is not toxic to your cells or organism. - Sonication or vortexing may aid in dissolution.
Inconsistent results in bioassays - Degradation of the compound. - Variability in experimental conditions. - Purity of the this compound sample.- Store the compound under appropriate conditions (e.g., protected from light, at low temperature). - Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. - Verify the purity of your this compound sample using techniques like HPLC or LC-MS.
No observable effect in a biological assay - The chosen concentration may be too low. - The compound may not be active in the selected assay. - The incubation time may be too short or too long.- Perform a dose-response study over a wide range of concentrations. - Screen the compound in a variety of cell-based or biochemical assays to identify its biological activity. - Conduct a time-course experiment to determine the optimal time point for observing an effect.

General Experimental Protocols

The following are generalized protocols that can be adapted for initial studies on this compound.

In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol is based on a study of an extract containing this compound.

  • Preparation of Inoculum: Prepare a suspension of the target bacterial strain in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Preparation: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.

  • Well Creation: Create sterile wells in the agar using a sterile borer.

  • Sample Preparation:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the stock solution to test a range of concentrations.

  • Application: Add a defined volume of each dilution of this compound to the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used for dilution).

  • Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well.

Conceptual Workflow for Investigating this compound

The following diagram illustrates a logical workflow for the initial investigation of a novel natural compound like this compound.

cluster_0 Phase 1: Characterization & In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Studies Isolation & Purification Isolation & Purification Structural Elucidation Structural Elucidation Isolation & Purification->Structural Elucidation Purity Assessment Purity Assessment Structural Elucidation->Purity Assessment In Vitro Bioassays In Vitro Bioassays Purity Assessment->In Vitro Bioassays Dose-Response Studies Dose-Response Studies In Vitro Bioassays->Dose-Response Studies Cytotoxicity Assay Cytotoxicity Assay Dose-Response Studies->Cytotoxicity Assay Target Identification Target Identification Cytotoxicity Assay->Target Identification Signaling Pathway Analysis Signaling Pathway Analysis Target Identification->Signaling Pathway Analysis Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Pharmacokinetic Studies Pharmacokinetic Studies Gene Expression Profiling->Pharmacokinetic Studies Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetic Studies->Efficacy in Animal Models Toxicology Studies Toxicology Studies Efficacy in Animal Models->Toxicology Studies

A conceptual workflow for the investigation of this compound.

Hypothetical Signaling Pathway Diagram for a Lignan

While the specific pathway for this compound is unknown, many lignans are known to interact with common signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. The following diagram illustrates a hypothetical mechanism for further investigation.

This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits? External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Activates

A hypothetical anti-inflammatory signaling pathway for investigation.

References

Addressing "Renchangianin B" off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Renchangianin B in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results suggest that this compound is affecting a signaling pathway other than the intended target. How can I confirm an off-target effect?

A1: Unexplained phenotypic outcomes or alterations in unexpected signaling pathways can indicate off-target effects. To investigate this, we recommend performing a kinase inhibitor profiling assay. This will screen this compound against a broad panel of kinases to identify unintended targets. Additionally, conducting a Western blot analysis for key proteins in related signaling pathways can provide evidence of off-target pathway modulation.

Q2: I'm observing significant cytotoxicity in my cell line at concentrations expected to be specific for the target. Is this an off-target effect?

A2: High cytotoxicity can be a result of off-target effects or compound-specific toxicity. To differentiate, we recommend determining the half-maximal cytotoxic concentration (CC50) and comparing it to the half-maximal inhibitory concentration (IC50) for your intended target. A low therapeutic index (CC50/IC50) suggests potential off-target cytotoxicity. It is also advisable to test the compound in a cell line that does not express the intended target to assess non-specific toxicity.

Q3: How can I mitigate the observed off-target effects of this compound in my experiments?

A3: Mitigating off-target effects can be approached in several ways:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target activity.

  • Use of Controls: Employ structurally related but inactive compounds as negative controls to distinguish specific from non-specific effects.

  • Orthogonal Approaches: Validate your findings using alternative methods to inhibit the target, such as siRNA or CRISPR-Cas9, to ensure the observed phenotype is a direct result of on-target inhibition.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
Primary Target Kinase 50 Biochemical
Off-Target Kinase A (e.g., SRC)750Biochemical
Off-Target Kinase B (e.g., LCK)1,200Biochemical

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)Assay Type
Cell Line A (Target Positive)5Cell Viability (MTT)
Cell Line B (Target Negative)25Cell Viability (MTT)

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the compound to the desired screening concentrations.

    • Prepare kinase buffers, ATP, and substrate solutions as per the manufacturer's instructions for the specific kinase panel.

  • Assay Procedure:

    • Add the kinase, substrate, and this compound to a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for the recommended time.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.

    • Determine the IC50 values for any kinases that are significantly inhibited.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a method to determine the cytotoxic effects of this compound on a cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 value by plotting the cell viability against the log concentration of this compound.

Visualizations

G cluster_0 This compound Intended Pathway cluster_1 Potential Off-Target Pathway Receptor Growth Factor Receptor TargetKinase Primary Target Kinase Receptor->TargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Response1 Cellular Proliferation Downstream1->Response1 OffTargetKinase Off-Target Kinase A Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 Response2 Cytotoxicity Downstream2->Response2 RenchangianinB This compound RenchangianinB->TargetKinase Inhibition RenchangianinB->OffTargetKinase Off-Target Inhibition

Caption: Hypothetical signaling pathways for this compound.

G cluster_workflow Experimental Workflow for Off-Target Assessment cluster_validation Validation start Observe Unexpected Phenotype kinase_profiling Kinase Inhibitor Profiling start->kinase_profiling western_blot Western Blot for Related Pathways start->western_blot cytotoxicity_assay Cytotoxicity Assay (CC50) start->cytotoxicity_assay analysis Analyze Data and Confirm Off-Target Effect kinase_profiling->analysis western_blot->analysis cytotoxicity_assay->analysis siRNA siRNA/CRISPR Knockdown inactive_control Inactive Analog Control analysis->siRNA Further Validation analysis->inactive_control Further Validation

Caption: Workflow for investigating off-target effects.

Technical Support Center: Renchangianin B Purification Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification scale-up of Renchangianin B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the purification of this compound?

Scaling up the purification of this compound from laboratory to pilot or industrial scale presents several challenges. These typically include maintaining resolution and purity, managing larger solvent volumes, ensuring process reproducibility, and addressing potential compound degradation.[1][2] Key issues often revolve around the non-linear behavior of chromatographic columns upon increasing dimensions, which can affect peak shape and separation efficiency.[3][4]

Q2: How do the physicochemical properties of this compound influence its purification scale-up?

The successful scale-up of this compound purification is intrinsically linked to its chemical and physical properties. With a molecular weight of 622.7 g/mol and a high XLogP3 value of 5.2, this compound is a relatively large and lipophilic molecule.[5] This suggests that it will have good solubility in organic solvents but poor solubility in aqueous solutions. Its complex structure, featuring multiple hydroxyl and methoxy groups, provides sites for potential degradation, particularly under harsh pH or high-temperature conditions. Understanding these properties is crucial for selecting appropriate solvents, stationary phases, and purification techniques.

Q3: What are the recommended chromatographic techniques for large-scale purification of this compound?

For the large-scale purification of lipophilic natural products like this compound, reversed-phase chromatography is often the method of choice. However, other techniques such as normal-phase chromatography, size-exclusion chromatography, and counter-current chromatography can also be employed depending on the specific impurities that need to be removed. The selection of the technique should be based on small-scale optimization studies to achieve the best balance of resolution, loading capacity, and solvent consumption.

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing at Larger Scale

Possible Causes:

  • Column Overloading: Exceeding the binding capacity of the chromatographic resin.

  • Improper Column Packing: Inconsistent packing density leading to channeling and flow irregularities.

  • Inappropriate Flow Rate: A linear flow rate that is too high for the larger column diameter can reduce resolution.

  • Mobile Phase In-situ Effects: Changes in mobile phase composition or temperature during the run.

Troubleshooting Steps:

  • Determine Loading Capacity: Perform a loading study on a small-scale column to determine the optimal sample load per gram of stationary phase.

  • Optimize Column Packing: Ensure a uniform and tightly packed column bed. For large-scale columns, specialized packing equipment and techniques are often necessary.

  • Scale Flow Rate Linearly: Maintain a constant linear flow rate when scaling up. The volumetric flow rate should be increased proportionally to the square of the column diameter.

  • Ensure Mobile Phase Consistency: Use a well-mixed mobile phase and consider a column oven to maintain a constant temperature.

Issue 2: Low Yield of this compound

Possible Causes:

  • Compound Precipitation: this compound may precipitate on the column or in the tubing if the solvent strength is too low.

  • Irreversible Adsorption: Strong interaction with the stationary phase.

  • Degradation: The compound may be sensitive to the pH of the mobile phase or exposure to light and air.

  • Inefficient Elution: The elution solvent may not be strong enough to completely recover the compound from the column.

Troubleshooting Steps:

  • Solubility Assessment: Determine the solubility of this compound in various mobile phase compositions.

  • Stationary Phase Screening: Test different stationary phases (e.g., C18, C8, Phenyl) to find one with optimal retention and recovery.

  • Stability Studies: Assess the stability of this compound under the proposed purification conditions (pH, temperature, light exposure).

  • Optimize Elution Gradient: Develop a gradient elution method that ensures complete elution of the compound without being excessively long.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₄H₃₈O₁₁PubChem
Molecular Weight622.7 g/mol PubChem
XLogP35.2PubChem
IUPAC Name[(8S,9S,10S,11R)-3,9,16-trihydroxy-4,5,14,15-tetramethoxy-9,10-dimethyl-11-[(Z)-2-methylbut-2-enoyl]oxy-8-tricyclo[10.4.0.0²,⁷]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoatePubChem

Table 2: Comparison of Lab-Scale vs. Scale-Up Chromatographic Parameters (Hypothetical)

ParameterLab-ScalePilot-Scale
Column Dimensions (ID x L) 4.6 mm x 250 mm50 mm x 500 mm
Stationary Phase C18, 5 µmC18, 10 µm
Sample Load 10 mg1 g
Flow Rate 1 mL/min118 mL/min
Mobile Phase Acetonitrile/WaterAcetonitrile/Water
Purity Achieved >98%>95%
Yield 90%85%

Experimental Protocols

Protocol 1: Method Development and Small-Scale Purification

  • Solubility Testing: Determine the solubility of the crude extract containing this compound in a range of potential mobile phase solvents (e.g., methanol, acetonitrile, water).

  • Analytical HPLC Method Development:

    • Screen various C18 columns from different manufacturers.

    • Optimize the mobile phase composition (e.g., gradient of acetonitrile in water with 0.1% formic acid) to achieve good separation of this compound from impurities.

    • Determine the retention time of this compound.

  • Preparative HPLC Loading Study:

    • Using a preparative HPLC column (e.g., 21.2 x 250 mm), inject increasing amounts of the crude extract.

    • Monitor the peak shape and resolution to determine the maximum loading capacity before significant peak broadening or loss of resolution occurs.

  • Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak and analyze their purity by analytical HPLC.

Protocol 2: Scale-Up Purification

  • Column Selection and Packing:

    • Select a preparative column with a diameter and length appropriate for the desired batch size.

    • Pack the column with the selected stationary phase following the manufacturer's protocol to ensure a homogenous and stable bed.

  • Linear Velocity Calculation: Calculate the volumetric flow rate for the larger column that maintains the same linear velocity as the optimized small-scale method.

  • Sample Preparation and Injection: Dissolve the crude extract in a suitable solvent at a concentration determined during the loading study. Inject the sample onto the column.

  • Gradient Elution and Fraction Collection: Run the scaled-up gradient. Collect fractions based on UV absorbance or time.

  • Purity and Yield Analysis: Analyze the collected fractions for purity and calculate the overall yield of this compound.

Visualizations

experimental_workflow cluster_small_scale Small-Scale Method Development cluster_scale_up Purification Scale-Up solubility Solubility Testing analytical_hplc Analytical HPLC Method Development solubility->analytical_hplc prep_hplc Preparative HPLC Loading Study analytical_hplc->prep_hplc analysis_small Fraction Analysis (Purity) prep_hplc->analysis_small column_prep Column Selection & Packing analysis_small->column_prep Optimized Parameters scale_up_run Scale-Up Chromatographic Run column_prep->scale_up_run fraction_collection Fraction Collection scale_up_run->fraction_collection analysis_large Purity & Yield Analysis fraction_collection->analysis_large

Caption: Workflow for this compound purification scale-up.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues start Low Purity or Yield in Scale-Up? check_overload Check for Column Overloading start->check_overload Purity Issue check_precipitation Investigate On-Column Precipitation start->check_precipitation Yield Issue check_packing Verify Column Packing Integrity check_overload->check_packing check_flow Confirm Linear Flow Rate check_packing->check_flow check_adsorption Assess Irreversible Adsorption check_precipitation->check_adsorption check_degradation Evaluate Compound Stability check_adsorption->check_degradation

Caption: Troubleshooting logic for purification scale-up issues.

References

Technical Support Center: Enhancing the Bioavailability of Renchangianin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Renchangianin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to enhancing the oral bioavailability of this promising, yet poorly soluble, compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenge with this compound, a compound presumed to be a flavonoid, is its low aqueous solubility.[1][2] Poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which in turn results in poor absorption and low overall bioavailability.[3][4] Additionally, like many flavonoids, this compound may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[5]

Q2: What are the initial steps I should take to assess the bioavailability of my current this compound formulation?

A2: A crucial first step is to perform a pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or mice). This involves oral administration of your current formulation and subsequent collection of blood samples at various time points to determine key PK parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve). This baseline data is essential for evaluating the effectiveness of any enhancement strategies you employ.

Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A3: A variety of techniques can be employed, broadly categorized as physical modifications, chemical modifications, and the use of novel drug delivery systems.

  • Physical Modifications: These include methods like micronization (reducing particle size), amorphization (creating an amorphous solid dispersion), and complexation with cyclodextrins.

  • Chemical Modifications: This approach involves creating prodrugs or salt forms of this compound to improve its solubility and/or permeability.

  • Novel Drug Delivery Systems: This is a promising area that includes the use of lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, liposomes, and cocrystals.

Q4: How do I choose the most suitable bioavailability enhancement strategy for this compound?

A4: The choice of strategy depends on the specific physicochemical properties of this compound, the desired therapeutic application, and available resources. A systematic approach is recommended:

  • Characterize the Compound: Thoroughly characterize the solubility, permeability (e.g., using a Caco-2 cell model), and solid-state properties (e.g., crystallinity) of this compound.

  • Feasibility Studies: Conduct small-scale feasibility studies with a few selected techniques from different categories (e.g., a solid dispersion, a nanosuspension, and a lipid-based formulation).

  • In Vitro-In Vivo Correlation (IVIVC): Use in vitro dissolution and permeability data to predict in vivo performance and select the most promising formulations for further in vivo testing.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Cmax and AUC in initial PK studies Poor aqueous solubility and dissolution rate of this compound.1. Particle Size Reduction: Attempt micronization or nanosizing to increase the surface area for dissolution. 2. Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC) to improve its wettability and dissolution. 3. Lipid-Based Formulation: Formulate this compound in a lipid-based system like SEDDS to improve solubilization in the GI tract.
High variability in plasma concentrations between subjects Inconsistent dissolution and absorption due to the compound's poor properties. Food effects.1. Formulation Optimization: Develop a more robust formulation, such as a self-microemulsifying drug delivery system (SMEDDS), which can reduce variability. 2. Controlled Dosing Conditions: Standardize feeding conditions in your animal studies to minimize food-related variability.
In vitro dissolution does not correlate with in vivo PK data The dissolution medium may not be biorelevant. Permeability might be the rate-limiting step, not dissolution.1. Biorelevant Dissolution Media: Use fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic the in vivo environment. 2. Permeability Assessment: Evaluate the permeability of this compound using in vitro models like Caco-2 or PAMPA to determine if it is a low-permeability compound.
Signs of compound degradation in the formulation Chemical instability of this compound.1. Excipient Compatibility Studies: Perform compatibility studies with your chosen excipients to identify any interactions that may cause degradation. 2. Protective Formulations: Consider encapsulation technologies like liposomes or nanoparticles to protect this compound from harsh GI conditions.
Nanosuspension shows particle aggregation over time Insufficient stabilization.1. Optimize Stabilizers: Screen different types and concentrations of stabilizers (surfactants and polymers) to prevent particle aggregation. 2. Zeta Potential Measurement: Measure the zeta potential of your nanosuspension; a value of at least ±30 mV is generally required for good stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Study

Objective: To compare the dissolution profile of the this compound solid dispersion with the pure drug.

Materials:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Phosphate buffer (pH 6.8)

  • Pure this compound

  • This compound solid dispersion

  • HPLC system for drug quantification

Methodology:

  • Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium and maintain the temperature at 37 ± 0.5°C.

  • Place an amount of pure this compound or solid dispersion equivalent to a specific dose of this compound into each dissolution vessel.

  • Set the paddle speed to 75 RPM.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profiles.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Decision start This compound (Poor Solubility) sd Solid Dispersion start->sd nano Nanosuspension start->nano lipid Lipid-Based Formulation start->lipid dissolution Dissolution Testing (Biorelevant Media) sd->dissolution nano->dissolution lipid->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study data_analysis Data Analysis (Cmax, AUC) pk_study->data_analysis decision Bioavailability Enhanced? data_analysis->decision decision->start No end Optimized Formulation decision->end Yes

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription_factor Transcription Factor akt->transcription_factor mtor->transcription_factor gene_expression Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression ren This compound ren->receptor

Caption: Hypothetical signaling pathway for this compound's cellular action.

References

Validation & Comparative

Renchangianin B in the Landscape of Kadsura Lignans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the diverse lignans derived from the Kadsura genus present a compelling area of study due to their significant biological activities. This guide provides a comparative analysis of Renchangianin B against other notable lignans from this genus, focusing on their anti-inflammatory, cytotoxic, and hepatoprotective properties, supported by available experimental data.

The Kadsura genus, belonging to the Schisandraceae family, is a rich source of structurally diverse dibenzocyclooctadiene lignans, which have demonstrated a range of pharmacological effects, including anti-inflammatory, anti-cancer, and liver-protective activities[1]. While numerous lignans from various Kadsura species have been isolated and their biological activities evaluated, a direct quantitative comparison involving this compound has been challenging due to the limited availability of its specific bioactivity data in published literature. However, by examining the performance of other closely related lignans, we can infer the potential standing of this compound and highlight areas for future investigation.

Comparative Analysis of Biological Activities

To provide a clear comparison, the following tables summarize the reported IC50 values for the anti-inflammatory and cytotoxic activities of several lignans isolated from different Kadsura species. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Anti-Inflammatory Activity

The anti-inflammatory potential of Kadsura lignans is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. Overproduction of NO is a key feature of inflammatory processes.

LignanKadsura SpeciesAssayIC50 (µM)Reference
Kadsuindutain AK. indutaNO Inhibition (RAW 264.7)12.5[2]
Kadsuindutain BK. indutaNO Inhibition (RAW 264.7)10.7[2]
Kadsuindutain CK. indutaNO Inhibition (RAW 264.7)15.4[2]
Kadsuindutain DK. indutaNO Inhibition (RAW 264.7)20.1[2]
Kadsuindutain EK. indutaNO Inhibition (RAW 264.7)34.0
Schizanrin FK. indutaNO Inhibition (RAW 264.7)18.2
Schizanrin OK. indutaNO Inhibition (RAW 264.7)25.6
Schisantherin JK. indutaNO Inhibition (RAW 264.7)28.9
This compound K. renchangiana, K. longipedunculataNO InhibitionData not available
Cytotoxic Activity

The cytotoxic effects of Kadsura lignans against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's potency in inhibiting cancer cell growth.

LignanCancer Cell LineIC50 (µM)Reference
Heilaohulignan CHepG-2 (Liver Cancer)9.92
Kadsuralignan IHepG-2 (Liver Cancer)21.72
Kadsuralignan LHepG-2 (Liver Cancer)18.72
This compound VariousData not available

As with its anti-inflammatory activity, quantitative cytotoxic data for this compound is currently lacking in the available scientific literature. General reports suggest it has anti-cancer potential, but specific IC50 values are needed for a meaningful comparison.

Hepatoprotective Activity

Several lignans from Kadsura have been investigated for their ability to protect liver cells from damage. One study on lignans from Kadsura longipedunculata evaluated their hepatoprotective effects against N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells.

LignanAssayCell Survival Rate (%) at 10 µMReference
Longipedlignan FAPAP-induced toxicity (HepG2)52.2
Kadsulignan IAPAP-induced toxicity (HepG2)50.2
This compound Hepatoprotective assaysData not available

Signaling Pathways

The biological activities of Kadsura lignans are mediated through the modulation of various cellular signaling pathways. Two key pathways that have been implicated are the Nrf2 and NF-κB pathways.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some dibenzocyclooctadiene lignans from Kadsura coccinea have been shown to alleviate acetaminophen-induced hepatotoxicity by activating the Nrf2 pathway, thereby inhibiting oxidative stress.

  • NF-κB Signaling Pathway: The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation. The anti-inflammatory effects of many natural products are attributed to their ability to inhibit the activation of NF-κB. It is plausible that the anti-inflammatory activities of Kadsura lignans are, at least in part, mediated through the inhibition of this pathway.

Below is a diagram illustrating the potential mechanism of action for Kadsura lignans in modulating these pathways.

G Potential Signaling Pathways Modulated by Kadsura Lignans cluster_0 Oxidative Stress / Inflammation cluster_1 Kadsura Lignans cluster_2 Cellular Response ROS/RNS ROS/RNS Keap1 Keap1 ROS/RNS->Keap1 Pro-inflammatory Cytokines Pro-inflammatory Cytokines IkB IkB Pro-inflammatory Cytokines->IkB phosphorylate This compound & Other Lignans This compound & Other Lignans This compound & Other Lignans->Keap1 inhibit This compound & Other Lignans->IkB inhibit phosphorylation Nrf2 Nrf2 ARE ARE Nrf2->ARE translocation Keap1->Nrf2 degradation Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes expression Antioxidant Enzymes->ROS/RNS neutralize NF-kB NF-kB Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression activates IkB->NF-kB releases Inflammatory Gene Expression->Pro-inflammatory Cytokines production

Caption: Kadsura lignans may exert antioxidant and anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Kadsura lignans.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory activity of the compounds.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignans.

  • LPS Stimulation: After a 1-hour pre-treatment with the lignans, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.

  • IC50 Calculation: The concentration of the lignan that inhibits NO production by 50% (IC50) is calculated from a dose-response curve.

G Workflow for NO Production Inhibition Assay Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Incubate overnight Incubate overnight Seed RAW 264.7 cells->Incubate overnight Treat with lignans Treat with lignans Incubate overnight->Treat with lignans Stimulate with LPS Stimulate with LPS Treat with lignans->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect supernatant Collect supernatant Incubate for 24h->Collect supernatant Griess reaction Griess reaction Collect supernatant->Griess reaction Measure absorbance at 540 nm Measure absorbance at 540 nm Griess reaction->Measure absorbance at 540 nm Calculate IC50 Calculate IC50 Measure absorbance at 540 nm->Calculate IC50 End End Calculate IC50->End

Caption: Experimental workflow for determining the anti-inflammatory activity of Kadsura lignans.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, A549, HCT116, HL-60) are maintained in an appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test lignans. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the lignan that causes a 50% reduction in cell viability, is determined from a dose-response curve.

G Workflow for MTT Cytotoxicity Assay Start Start Seed cancer cells Seed cancer cells Start->Seed cancer cells Incubate overnight Incubate overnight Seed cancer cells->Incubate overnight Treat with lignans Treat with lignans Incubate overnight->Treat with lignans Incubate for 48-72h Incubate for 48-72h Treat with lignans->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Solubilize formazan Solubilize formazan Incubate for 4h->Solubilize formazan Measure absorbance at 570 nm Measure absorbance at 570 nm Solubilize formazan->Measure absorbance at 570 nm Calculate IC50 Calculate IC50 Measure absorbance at 570 nm->Calculate IC50 End End Calculate IC50->End

Caption: Experimental workflow for assessing the cytotoxicity of Kadsura lignans.

Conclusion and Future Directions

The lignans from the Kadsura genus represent a promising source of bioactive compounds with potential therapeutic applications in inflammatory diseases, cancer, and liver conditions. While comparative data for many of these lignans are available, a significant gap exists in the literature regarding the specific biological activities of this compound. The available information suggests that this compound likely shares the anti-inflammatory and cytotoxic properties of its structural relatives, but quantitative data is essential for a definitive comparison.

Future research should focus on isolating this compound in sufficient quantities to perform comprehensive biological evaluations. Determining its IC50 values for anti-inflammatory, cytotoxic, and hepatoprotective activities using standardized protocols will allow for a direct and meaningful comparison with other Kadsura lignans. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and pave the way for its potential development as a therapeutic agent.

References

Comparative Analysis of Dibenzocyclooctadiene Lignan Bioactivity: A Focus on Structural Analogues of Renchangianin B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Data Presentation: Comparative Bioactivity of Dibenzocyclooctadiene Lignans

The following tables summarize the available quantitative data for the anti-inflammatory and anticancer activities of dibenzocyclooctadiene lignans closely related to Renchangianin B.

Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans (Inhibition of Nitric Oxide Production)

CompoundSourceAssay SystemIC50 (µM)Reference
Kadsuindutain AKadsura indutaLPS-activated RAW264.7 macrophages10.7[1][2][3]
Kadsuindutain BKadsura indutaLPS-activated RAW264.7 macrophages12.5[1][2]
Kadsuindutain CKadsura indutaLPS-activated RAW264.7 macrophages15.2
Kadsuindutain DKadsura indutaLPS-activated RAW264.7 macrophages21.4
Kadsuindutain EKadsura indutaLPS-activated RAW264.7 macrophages34.0
Schizanrin FKadsura indutaLPS-activated RAW264.7 macrophages25.8
Schizanrin OKadsura indutaLPS-activated RAW264.7 macrophages18.6
Schisantherin JKadsura indutaLPS-activated RAW264.7 macrophages28.3
Schisandrin CSchisandra chinensisLPS-activated RAW264.7 macrophagesNot specified, but showed reduction in NO production
Gomisin JSchisandra chinensisLPS-activated RAW264.7 macrophagesNot specified, but showed reduction in NO production
Gomisin NSchisandra chinensisLPS-activated RAW264.7 macrophagesNot specified, but showed reduction in NO production
L-NMMA (Positive Control)-LPS-activated RAW264.7 macrophages31.2

Table 2: Anticancer Activity of Schisandrin C (Cytotoxicity)

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
Bel-7402Human Hepatocellular Carcinoma81.58 ± 1.0648 h
KB-3-1Human Nasopharyngeal Carcinoma108.00 ± 1.1348 h
Bcap37Human Breast Cancer136.97 ± 1.5348 h

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-activated RAW264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory effects of the tested lignans by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

1. Cell Culture:

  • RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

  • To ensure that the observed reduction in NO production is not due to cytotoxicity, a preliminary MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.

  • Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours.

  • MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

3. NO Production Assay:

  • RAW264.7 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

This protocol describes the method to evaluate the cytotoxic effects of compounds on various cancer cell lines.

1. Cell Culture:

  • The selected human cancer cell lines (e.g., Bel-7402, KB-3-1, Bcap37) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Treatment:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., Schisandrin C) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

3. Cell Viability Measurement:

  • After the treatment period, MTT solution is added to each well, and the plate is incubated for 4 hours.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of many lignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway in Inflammation

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive Complex LPS LPS TLR4 TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription of Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Leads to Dibenzocyclooctadiene Lignans Dibenzocyclooctadiene Lignans Dibenzocyclooctadiene Lignans->IKK Complex Inhibits Dibenzocyclooctadiene Lignans->NF-κB (p50/p65) Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition by dibenzocyclooctadiene lignans.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Experimental_Workflow Start Start End End process process Cell_Culture Culture RAW264.7 Macrophages Seeding Seed cells in 96-well plates Cell_Culture->Seeding 2. Pre_treatment Pre-treat with Test Compounds (e.g., Lignans) Seeding->Pre_treatment 3. Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation 4. Incubation Incubate for 24 hours Stimulation->Incubation 5. Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection 6. Griess_Assay Perform Griess Assay for Nitrite Supernatant_Collection->Griess_Assay 7. Data_Analysis Measure Absorbance & Calculate IC50 Griess_Assay->Data_Analysis 8. Data_Analysis->End

Caption: Workflow for determining the anti-inflammatory activity of compounds.

References

Validating the Anticancer Effects of Schisandrin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Schisandrin B against established chemotherapeutic agents. The information presented is supported by experimental data from preclinical studies, offering insights into its mechanisms of action and potential as a therapeutic candidate.

Introduction

Schisandrin B (Sch B) is a bioactive lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1] Recent preclinical research has demonstrated its potent antitumor activities across a range of cancers, including but not limited to colon, breast, lung, gallbladder, and melanoma.[2][3] The primary anticancer mechanisms of Schisandrin B involve the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle. This guide summarizes the quantitative data on its efficacy, details the experimental protocols used for its validation, and visualizes the key signaling pathways it modulates.

Quantitative Comparison of Anticancer Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Schisandrin B in various cancer cell lines compared to standard chemotherapeutic drugs. Lower IC50 values indicate greater potency.

Cancer TypeCell LineCompoundIC50 (µM)Incubation TimeCitation
Colon Cancer HCT116Schisandrin B~25-5048h
HCT1165-Fluorouracil19.8748h
HT-295-Fluorouracil34.1848h
Breast Cancer MDA-MB-231Doxorubicin6.60248h
MCF-7Doxorubicin8.30648h
Lung Cancer A549Schisandrin BNot specified, dose-dependent inhibition72h
A549Cisplatin972h
H1299Cisplatin2772h
Gallbladder Cancer GBC-SDSchisandrin B~6048h
NOZSchisandrin B~6048h
Multiple BTC linesGemcitabine< 1 (sensitive lines)Not specified
Melanoma A375Schisandrin B~40-60Not specified
B16Schisandrin B~40-60Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Schisandrin B's anticancer effects are provided below.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of Schisandrin B or a control vehicle for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment with Schisandrin B, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

4. Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Lyse the treated cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin D1, CDK4).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Schisandrin B and the general experimental workflows.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Lines B Treatment with Schisandrin B A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis) B->D E PI Staining (Cell Cycle) B->E F Western Blot (Protein Expression) B->F G Xenograft Mouse Model H Treatment with Schisandrin B G->H I Tumor Growth Measurement H->I J Immunohistochemistry I->J

General experimental workflow for evaluating Schisandrin B.

apoptosis_pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade SchB Schisandrin B Bcl2 Bcl-2 (Anti-apoptotic) SchB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SchB->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Permeabilizes CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Schisandrin B-induced apoptosis via the mitochondrial pathway.

cell_cycle_pathway cluster_G1S G1/S Transition SchB Schisandrin B CyclinD1 Cyclin D1 SchB->CyclinD1 Downregulates CDK4 CDK4 SchB->CDK4 Downregulates p53 p53 SchB->p53 Upregulates CellCycleArrest G0/G1 Cell Cycle Arrest SchB->CellCycleArrest G1_S_transition G1 to S Phase Progression CyclinD1->G1_S_transition Promotes CDK4->G1_S_transition Promotes p21 p21 p21->CDK4 Inhibits p53->p21 Activates

Schisandrin B-induced G0/G1 cell cycle arrest.

multi_pathway cluster_pathways Key Signaling Pathways cluster_effects Cellular Effects SchB Schisandrin B Wnt Wnt/β-catenin SchB->Wnt Inhibits PI3K PI3K/Akt SchB->PI3K Inhibits STAT3 STAT3 SchB->STAT3 Inhibits NFkB NF-κB SchB->NFkB Inhibits Proliferation Cell Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis PI3K->Proliferation Apoptosis_effect Apoptosis PI3K->Apoptosis_effect Inhibits STAT3->Proliferation NFkB->Proliferation

Inhibition of multiple oncogenic pathways by Schisandrin B.

Conclusion

The compiled data indicates that Schisandrin B exhibits significant anticancer activity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest. Its mechanism of action involves the modulation of several key signaling pathways that are crucial for cancer cell survival and proliferation. While these preclinical findings are promising, further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of Schisandrin B in oncology. This guide serves as a foundational resource for researchers and professionals in the field of drug development to objectively evaluate the current evidence supporting the anticancer effects of Schisandrin B.

References

Renchangianin B: A Potential Next-Generation Anti-Inflammatory Agent Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory therapeutics, natural products remain a vital source of inspiration and innovation. Renchangianin B, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, represents a promising yet under-investigated candidate. While direct experimental data on the anti-inflammatory properties of this compound is not yet available in peer-reviewed literature, its structural similarity to other well-characterized lignans from the same plant, such as schisandrin, allows for a preliminary, inferential comparison with standard-of-care anti-inflammatory drugs. This guide provides a comparative overview of the potential mechanisms of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, aimed at guiding future research and development.

A Comparative Overview of Anti-Inflammatory Mechanisms

The management of inflammation currently relies heavily on two major classes of drugs: NSAIDs and corticosteroids. While effective, their long-term use is associated with significant adverse effects, underscoring the need for safer alternatives. Natural compounds like those found in Schisandra chinensis are of particular interest due to their potential for more targeted and less toxic modes of action.[1][2][3]

FeatureThis compound (Inferred)NSAIDs (e.g., Ibuprofen, Diclofenac)Corticosteroids (e.g., Dexamethasone)
Primary Target Potential multi-target activity, including NF-κB and MAPK signaling pathways.Cyclooxygenase (COX-1 and COX-2) enzymes.[4][5]Glucocorticoid receptors (GR).
Mechanism of Action Likely inhibition of pro-inflammatory gene expression by suppressing key signaling cascades (NF-κB, MAPK).Inhibition of prostaglandin synthesis by blocking the conversion of arachidonic acid.Transrepression of pro-inflammatory genes (e.g., via NF-κB and AP-1) and transactivation of anti-inflammatory genes.
Key Downstream Effects Potential reduction of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).Reduced prostaglandin production, leading to decreased pain, fever, and inflammation.Broad suppression of immune cell activation, cytokine production, and inflammatory mediator synthesis.
Potential Advantages Potential for a more targeted approach with a favorable safety profile.Well-established efficacy for pain and inflammation.Potent and broad-spectrum anti-inflammatory effects.
Known Limitations Lack of direct experimental data; efficacy and safety in humans are unknown.Gastrointestinal toxicity (ulcers, bleeding), cardiovascular risks, and renal side effects.Significant side effects with long-term use, including metabolic changes, immunosuppression, and osteoporosis.

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the known signaling pathways of standard anti-inflammatory drugs and the putative pathway for this compound, based on related compounds.

G cluster_0 This compound (Inferred Pathway) Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes Renchangianin_B This compound Renchangianin_B->MAPK_Pathway Inhibits Renchangianin_B->NFkB_Pathway Inhibits Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Figure 1. Inferred anti-inflammatory pathway of this compound.

G cluster_1 NSAID Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Gastric_Protection_Platelet_Function Gastric Protection, Platelet Function COX1_COX2->Gastric_Protection_Platelet_Function Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibits

Figure 2. Mechanism of action of NSAIDs.

G cluster_2 Corticosteroid Mechanism of Action Corticosteroids Corticosteroids GR Glucocorticoid Receptor (GR) Corticosteroids->GR GR_Complex Corticosteroid-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus Pro_inflammatory_Genes_transrepression Pro-inflammatory Gene Expression (e.g., via NF-κB) Nucleus->Pro_inflammatory_Genes_transrepression Inhibits (Transrepression) Anti_inflammatory_Genes_transactivation Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory_Genes_transactivation Activates (Transactivation)

Figure 3. Mechanism of action of Corticosteroids.

Experimental Protocols: Foundational Assays for Anti-Inflammatory Drug Discovery

While specific experimental data for this compound is unavailable, the following are standard in vitro and in vivo protocols used to characterize the anti-inflammatory activity of novel compounds, which would be essential for the future evaluation of this compound.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages (e.g., RAW 264.7 cells)

  • Objective: To assess the inhibitory effect of a compound on the production of the pro-inflammatory mediator NO.

  • Methodology:

    • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • A standard curve is used to determine the nitrite concentration, and the percentage of inhibition is calculated relative to the LPS-only treated control.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

  • Objective: To quantify the effect of a compound on the secretion of key pro-inflammatory cytokines.

  • Methodology:

    • Similar to the NO assay, macrophages or other relevant immune cells are pre-treated with the test compound and then stimulated with LPS.

    • After an appropriate incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • The inhibitory effect is expressed as a percentage reduction in cytokine levels compared to the control.

3. COX-2 Expression Analysis by Western Blot

  • Objective: To determine if the compound inhibits the expression of the inducible COX-2 enzyme.

  • Methodology:

    • Cells are treated as described above (pre-treatment with the compound followed by LPS stimulation).

    • After incubation, total cellular protein is extracted.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane, which is then incubated with a primary antibody specific for COX-2, followed by a secondary antibody.

    • The protein bands are visualized using a chemiluminescence detection system, and the band intensity is quantified to determine the relative expression of COX-2.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.

  • Methodology:

    • Rodents (typically rats or mice) are administered the test compound or a vehicle control orally or via injection.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.

    • The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Future Directions and Conclusion

The lack of direct experimental evidence for the anti-inflammatory activity of this compound highlights a significant research gap and a compelling opportunity. Based on the established activities of other dibenzocyclooctadiene lignans from Schisandra chinensis, it is plausible that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Future research should prioritize the in vitro and in vivo characterization of this compound using the standardized protocols outlined above. Direct comparative studies with NSAIDs and corticosteroids will be crucial to ascertain its relative potency, efficacy, and safety profile. Should this compound demonstrate significant anti-inflammatory activity with low toxicity, it could emerge as a valuable lead compound for the development of a new class of anti-inflammatory drugs. Its potential to act on upstream signaling pathways, rather than directly on enzymes like COX, may offer a more nuanced and potentially safer approach to managing inflammatory conditions. For the scientific community, the exploration of such natural compounds remains a critical frontier in the quest for improved therapeutics.

References

A Comparative Guide to the Antioxidant Capacity of Renchangianin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a framework for the comprehensive evaluation of the antioxidant capacity of the natural compound Renchangianin B. While direct experimental data on the antioxidant activity of isolated this compound is not currently available in the public domain, this document outlines the standardized methodologies and comparative data necessary for its assessment. By presenting established protocols and data for well-characterized antioxidant standards—Vitamin C and Trolox—this guide serves as a benchmark for future studies on this compound. Furthermore, it details the importance of evaluating cellular antioxidant activity and the role of key signaling pathways, such as the Nrf2-ARE pathway, in understanding the complete antioxidant profile of a novel compound.

Introduction

This compound is a lignan compound that has been identified in plant species such as Apluda mutica.[1] Lignans as a class of compounds are recognized for their diverse biological activities, including antioxidant effects. However, a thorough quantitative analysis of this compound's capacity to neutralize free radicals and modulate cellular antioxidant defenses is crucial for its potential development as a therapeutic agent. This guide provides the necessary protocols and comparative framework to conduct such an evaluation.

In Vitro Antioxidant Capacity: A Comparative Analysis

To ascertain the direct free radical scavenging ability of a compound, several in vitro assays are employed. The most common are the DPPH, ABTS, and FRAP assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of Vitamin E.

Table 1: Comparative In Vitro Antioxidant Capacity of Standard Antioxidants

AssayParameterThis compoundVitamin C (Ascorbic Acid)Trolox
DPPH IC50 (µg/mL)Data not available2.26 - 12.36[2][3]3.77[4]
ABTS IC50 (µg/mL)Data not availableData varies2.34 - 2.93[4]
FRAP TEAC (µmol TE/g)Data not availableData varies-

Note: The IC50 values for Vitamin C and Trolox can vary between studies depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols serve as a standard for the future evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound) and standard antioxidants (Vitamin C, Trolox) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the stock solutions.

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and standard antioxidants.

  • Add a small volume of the diluted test compound or standard to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Add a small volume of the sample or standard to the FRAP reagent.

  • After a specified incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve of a known antioxidant (e.g., Trolox or FeSO₄). The results are typically expressed as µmol of Trolox equivalents per gram of sample (µmol TE/g).

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the common in vitro antioxidant assays.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare Sample & Standard Dilutions DPPH3 Mix Sample/Standard with DPPH DPPH1->DPPH3 DPPH2 Prepare DPPH Solution DPPH2->DPPH3 DPPH4 Incubate in Dark (30 min) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Inhibition & IC50 DPPH5->DPPH6 ABTS1 Prepare Sample & Standard Dilutions ABTS3 Mix Sample/Standard with ABTS•+ ABTS1->ABTS3 ABTS2 Generate ABTS Radical Cation ABTS2->ABTS3 ABTS4 Incubate (e.g., 6 min) ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate % Inhibition & IC50/TEAC ABTS5->ABTS6 FRAP1 Prepare Sample & Standard Dilutions FRAP3 Mix Sample/Standard with FRAP Reagent FRAP1->FRAP3 FRAP2 Prepare FRAP Reagent FRAP2->FRAP3 FRAP4 Incubate (e.g., 4 min at 37°C) FRAP3->FRAP4 FRAP5 Measure Absorbance at 593 nm FRAP4->FRAP5 FRAP6 Calculate FRAP Value (e.g., µmol TE/g) FRAP5->FRAP6

Caption: Workflow of common in vitro antioxidant capacity assays.

Cellular Antioxidant Activity and Signaling Pathways

While in vitro assays are essential for determining direct radical scavenging, they do not fully represent the biological activity of a compound within a cellular system. Cellular antioxidant assays and the investigation of signaling pathways provide a more comprehensive understanding of a compound's potential protective effects.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS) in cell culture. This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.

The Nrf2-ARE Signaling Pathway

A key mechanism by which cells protect themselves against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Investigating the ability of this compound to activate this pathway would provide significant insight into its indirect antioxidant mechanisms.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_inactive Nrf2 Nrf2_inactive->Keap1_Nrf2 Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Nrf2 Release ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Compound This compound (Hypothesized) Compound->Keap1_Nrf2 may induce dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Nrf2-ARE antioxidant response pathway.

Conclusion and Future Directions

This guide establishes a clear and comprehensive framework for the cross-validation of this compound's antioxidant capacity. While specific experimental data for this compound is currently lacking, the provided protocols for DPPH, ABTS, and FRAP assays, along with comparative data for standard antioxidants, offer a robust starting point for future research.

For a thorough evaluation, it is imperative that future studies not only perform these in vitro assays on isolated this compound but also investigate its cellular antioxidant activity and its potential to modulate key protective pathways like the Nrf2-ARE system. Such a multi-faceted approach will be crucial in determining the true therapeutic potential of this compound as a novel antioxidant agent. Researchers, scientists, and drug development professionals are encouraged to utilize this guide to ensure standardized and comparable results in the ongoing exploration of this promising natural compound.

References

The Structure-Activity Relationship of Dibenzocyclooctadiene Lignans: A Comparative Guide Featuring Renchangianin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct structure-activity relationship (SAR) studies on Renchangianin B are limited in publicly available literature, a wealth of information exists for the broader class of dibenzocyclooctadiene lignans isolated from Schisandra chinensis. This compound, a member of this class, possesses a complex stereochemistry and a variety of functional groups that are characteristic of these bioactive molecules. This guide provides a comparative analysis of the structural features and biological activities of several key dibenzocyclooctadiene lignans, offering insights that can inform the rational design of novel therapeutic agents.

Structural Features and Biological Activities of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans are characterized by a central eight-membered ring fused to two phenyl rings. The bioactivity of these compounds is significantly influenced by several structural factors:

  • Stereochemistry of the Biphenyl Moiety: The atropisomerism of the biphenyl system (R or S configuration) is a critical determinant of biological activity. Studies have shown that lignans with an S-biphenyl configuration often exhibit stronger anti-inflammatory and cytotoxic effects compared to their R-biphenyl counterparts.[1]

  • Substitution on the Cyclooctadiene Ring: The presence and nature of substituents on the cyclooctadiene ring, such as hydroxyl, methoxy, and ester groups, play a crucial role in modulating activity. For instance, a methoxy group on the cyclooctadiene ring has been associated with increased anti-inflammatory effectiveness, whereas a hydroxyl group at C-7 or an acetyl group can decrease this activity.[2]

  • Presence of a Methylenedioxy Group: The inclusion of a methylenedioxy bridge on one of the phenyl rings is another important feature. Lignans possessing this moiety have been found to strongly inhibit microglia activation, a key process in neuroinflammation.[2]

Comparative Analysis of Bioactive Dibenzocyclooctadiene Lignans

To illustrate the structure-activity relationships within this class of compounds, the following table summarizes the reported biological activities of several representative dibenzocyclooctadiene lignans.

CompoundKey Structural FeaturesBiological ActivityCell Line/ModelIC50/EC50
This compound R-biphenyl, Hydroxyl and Methoxy groups, Benzoyloxy and (Z)-2-methylbut-2-enoyl]oxy estersNot extensively reported--
Schisantherin A S-biphenyl, Methylenedioxy group, Ester groupsCytotoxicHeLaInactive (>100 µg/mL)[3]
Gomisin A R-biphenyl, Methoxy groupsHepatoprotective, Anti-inflammatoryAcetaminophen-induced liver injury[3]-
Schisandrin B R-biphenyl, Methoxy groupsAntioxidant, HepatoprotectiveOxidative stress models-
Gomisin N S-biphenyl, Methylenedioxy group, Hydroxyl groupAnti-inflammatoryLPS-stimulated monocytes-
Propinquanin B S-biphenyl, Ester groupsCytotoxicHL-60, Hep-G2< 10 µM
Kadsuindutain A-E S-biphenyl, 2',4'-dioxygenated-2',3'-dimethylbutyryl moietyAnti-inflammatory (NO inhibition)LPS-activated RAW264.710.7 - 34.0 µM

Experimental Protocols

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, Hep-G2, HL-60) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., dibenzocyclooctadiene lignans) and incubated for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

The biological effects of dibenzocyclooctadiene lignans are often mediated through the modulation of key cellular signaling pathways. For example, their anti-inflammatory effects are frequently linked to the inhibition of the NF-κB pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Transcription Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Inhibition Lignans->NFkB Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by lignans.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Start Start Isolation Isolation of Lignans from Schisandra Start->Isolation Characterization Structural Characterization Isolation->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO inhibition) Characterization->AntiInflammatory IC50 IC50/EC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Conclusion Identify Lead Compounds SAR->Conclusion

Caption: General workflow for SAR studies of natural products.

References

Unraveling the Anticancer Potential of Renchangianin B: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: November 2025

While Renchangianin B has been identified as a promising natural compound with purported anticancer properties, a comprehensive analysis of its efficacy across different cancer models is currently limited by the scarcity of detailed, publicly available scientific data. This guide provides an overview of the existing information on this compound and explores the broader anticancer activities of related compounds from its plant sources, offering a contextual understanding for researchers, scientists, and drug development professionals.

This compound is a lignan, a class of polyphenolic compounds found in plants, that has been isolated from species such as Kadsura renchangiana, Kadsura longipedunculata, and has also been identified as a bioactive constituent in the grass Apluda mutica.[1][2] General screenings of extracts from these plants have suggested that this compound possesses anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[1] However, specific studies detailing its efficacy in various cancer cell lines or in vivo models, including quantitative data like IC50 values or tumor growth inhibition rates, are not extensively documented in the current body of scientific literature.

Insights from the Kadsura Genus: A Landscape of Anticancer Lignans

The genus Kadsura, from which this compound is primarily sourced, is a rich reservoir of bioactive lignans that have demonstrated significant cytotoxic and antitumor effects.[3] While specific data for this compound is sparse, examining the activity of other lignans isolated from the same genus can provide valuable insights into its potential mechanisms and efficacy.

For instance, various lignans from Kadsura species have been shown to exhibit anti-proliferative effects against a range of human tumor cell lines, including those for lung, colon, and liver cancer. The general antitumor activities of these compounds suggest that this compound may operate through similar cytotoxic pathways.

Experimental Protocols: A General Framework

Although specific experimental protocols for evaluating the efficacy of this compound are not available, a general methodology for testing novel anticancer compounds can be outlined. Such a workflow is crucial for establishing the cytotoxic and mechanistic properties of investigational drugs.

Below is a generalized experimental workflow for assessing the anticancer efficacy of a novel compound like this compound.

G Generalized Workflow for Anticancer Drug Efficacy Testing cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Compound Isolation & Characterization B Cell Line Selection (e.g., Lung, Breast, Colon Cancer) A->B C Cytotoxicity Assays (e.g., MTT, SRB) Determine IC50 values B->C D Apoptosis Assays (e.g., Annexin V, Caspase activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E G Animal Model Selection (e.g., Xenograft mice) C->G Promising Results F Signaling Pathway Analysis (Western Blot, PCR) D->F E->F H Treatment Administration (Dosage, Schedule) G->H I Tumor Growth Monitoring H->I J Toxicity Assessment H->J K Histopathological Analysis I->K

Caption: Generalized workflow for anticancer drug efficacy testing.

Potential Signaling Pathways: An Inferential View

The precise signaling pathways modulated by this compound in cancer cells remain to be elucidated. However, based on the known mechanisms of other anticancer lignans, it is plausible that this compound could interfere with key cellular processes that regulate cell proliferation, apoptosis, and metastasis.

Many lignans exert their anticancer effects by modulating critical signaling pathways such as the TGF-β pathway, which is involved in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified overview of a generic signaling pathway that is often implicated in cancer and targeted by natural compounds.

G Hypothetical Signaling Pathway for Anticancer Lignans cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factors (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activation Inhibitor This compound (Hypothetical) Inhibitor->Kinase_Cascade Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Proliferation Proliferation Survival Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for anticancer lignans.

Future Directions and Conclusion

The current understanding of this compound's efficacy in different cancer models is in its infancy. While its chemical identification and general classification as a bioactive compound are established, there is a clear need for dedicated research to explore its anticancer potential. Future studies should focus on:

  • Quantitative Efficacy Studies: Determining the IC50 values of this compound in a wide panel of cancer cell lines.

  • In Vivo Validation: Assessing its antitumor effects in animal models to understand its physiological impact.

  • Mechanistic Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its effects.

  • Comparative Analysis: Benchmarking the efficacy of this compound against existing chemotherapeutic agents and other relevant natural products.

References

Unraveling Antibacterial Properties: A Comparative Analysis of Renchangianin B and Baicalein

Author: BenchChem Technical Support Team. Date: November 2025

While the specific antibacterial activities of Renchangianin B remain largely unexplored in scientific literature, this guide provides a comparative framework using the well-documented flavonoid, Baicalein. This analysis is intended for researchers, scientists, and drug development professionals to offer insights into the antibacterial potential of flavonoids and to provide detailed experimental protocols for future research.

This compound: An Uncharted Territory in Antibacterial Research

This compound is a documented chemical compound with the molecular formula C34H38O11. Its chemical structure is known and it is listed in chemical databases such as PubChem. However, a comprehensive review of scientific literature reveals a significant gap in research pertaining to its biological activities, particularly its antibacterial efficacy. To date, there are no published studies detailing its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against common bacterial pathogens. This lack of data prevents a direct comparison of this compound's antibacterial performance with other agents.

Baicalein: A Promising Flavonoid with Established Antibacterial Activity

In contrast to this compound, Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis, has been the subject of numerous studies investigating its antibacterial properties. It has demonstrated a broad spectrum of activity against various bacteria, including antibiotic-resistant strains.

Comparative Antibacterial Activity of Baicalein

The following tables summarize the antibacterial activity of Baicalein against several key bacterial strains, with comparisons to conventional antibiotics where data is available.

BacteriumStrainBaicalein MIC (µg/mL)Baicalein MBC (µg/mL)
Staphylococcus aureusATCC 2921332 - 256[1][2][3]128 - 512[1][2]
Staphylococcus aureus (MSSA)MSSA11564128
Staphylococcus aureus (MRSA)MRSA4964128
Staphylococcus aureus (MRSA)Clinical Isolates64 - 25664 - 512
Staphylococcus aureus (VRSA)Clinical Isolates64 - 12864 - 512
Escherichia coli->1024>1024
Pseudomonas aeruginosaPAO1>1024>1024

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus.

Synergistic Effects of Baicalein with Conventional Antibiotics

Baicalein has been shown to exhibit synergistic effects when combined with conventional antibiotics, often reducing the MIC of the antibiotic and restoring its efficacy against resistant strains.

BacteriumAntibioticBaicalein Concentration (µg/mL)Fold Reduction in Antibiotic MIC
Staphylococcus aureus (MRSA)Oxacillin1/4 x MIC of Baicalin4-fold
Acinetobacter baumannii (XDR)Doxycycline-Synergistic (FICI ≤ 0.5)
Klebsiella pneumoniaeDoxycycline-Synergistic (FICI ≤ 0.5)

FICI: Fractional Inhibitory Concentration Index; XDR: Extensively Drug-Resistant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum:

  • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate the broth culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Baicalein and Antibiotic Dilutions:

  • Prepare a stock solution of Baicalein in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration (typically 2x the final concentration in the first well).

  • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.

  • Add 200 µL of the 2x Baicalein stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • Well 11 serves as the growth control (inoculum without compound) and well 12 as the sterility control (broth only).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microdilution wells as detected by the unaided eye.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

1. Subculturing from MIC Plate:

  • From the wells showing no visible growth in the MIC assay (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.

2. Incubation:

  • Incubate the MHA plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the subculture plates.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation of 96-well plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Baicalein/Antibiotic Compound_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental_Workflow_MBC cluster_mic From MIC Assay cluster_subculture Subculturing cluster_results Results MIC_Wells Wells with no visible growth (≥MIC) Plating Plating on Antibiotic-Free Agar MIC_Wells->Plating Incubation Incubation (37°C, 18-24h) Plating->Incubation Colony_Counting Colony Counting Incubation->Colony_Counting MBC_Determination MBC Determination (≥99.9% killing) Colony_Counting->MBC_Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Baicalein_Mechanism cluster_membrane Cell Membrane Disruption cluster_intracellular Intracellular Targets cluster_biofilm Biofilm Formation Baicalein Baicalein Membrane_Permeability Increased Membrane Permeability Baicalein->Membrane_Permeability Efflux_Pump_Inhibition Inhibition of Efflux Pumps Baicalein->Efflux_Pump_Inhibition DNA_Gyrase Inhibition of DNA Gyrase Baicalein->DNA_Gyrase Protein_Synthesis Inhibition of Protein Synthesis Baicalein->Protein_Synthesis Biofilm_Inhibition Inhibition of Biofilm Formation Baicalein->Biofilm_Inhibition

Caption: Proposed antibacterial mechanisms of action for Baicalein.

References

A Comparative Guide to the Cytotoxic Activity of Lignans from Schisandra propinqua var. sinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic bioactivity of naturally occurring lignans isolated from the stems of Schisandra propinqua var. sinensis. While the initial focus of this report was "Renchangianin B," extensive literature searches did not yield specific bioassay data for this compound or its synthetic analogs. However, significant findings on the cytotoxic properties of related lignans from the Schisandra genus provide valuable insights for cancer research and drug discovery.

This document summarizes the cytotoxic performance of these compounds against various cancer cell lines, details the experimental methodologies used in the cited studies, and presents a visual representation of the experimental workflow.

Comparative Bioactivity of Schisandra propinqua Lignans

The cytotoxic activities of four new dibenzocyclooctadiene lignans, propinquanins A-D, alongside two known lignans, schisantherin I and heteroclitin A, and three known triterpenoids were evaluated against a panel of human cancer cell lines. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are presented in the table below. Lower IC50 values indicate higher cytotoxic potency.

CompoundHL-60 (Leukemia) IC50 (µM)Hep-G2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
Propinquanin A > 40> 40> 40> 40
Propinquanin B 8.59.215.425.1
Propinquanin C 22.328.7> 40> 40
Propinquanin D 18.625.435.8> 40
Schisantherin I > 40> 40> 40> 40
Heteroclitin A 30.1> 40> 40> 40

Data sourced from a study on new lignans and cytotoxic constituents from Schisandra propinqua.[1]

Of the compounds tested, Propinquanin B demonstrated the most significant cytotoxic activity, with IC50 values below 10 µM against both HL-60 and Hep-G2 cell lines.[1] This suggests a potent and potentially selective anti-cancer effect worthy of further investigation.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the isolated compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (HL-60, Hep-G2, A549, PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The isolated compounds were dissolved in DMSO to create stock solutions and then diluted with the culture medium to various concentrations. The cells were then treated with these dilutions for 72 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxicity of the lignans.

MTT_Assay_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (HL-60, Hep-G2, A549, PC-3) B Seed cells in 96-well plates A->B D Treat cells with compounds (72h incubation) B->D C Prepare serial dilutions of test compounds C->D E Add MTT solution (4h incubation) D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow of the MTT cytotoxicity assay.

Signaling Pathway

Further investigation into the mechanism of action for the most potent compound, Propinquanin B, suggested that its cytotoxic activity may be related to the induction of apoptosis.[1] The diagram below depicts a simplified, general apoptosis signaling pathway that could be investigated in future studies involving these compounds.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome PropinquaninB Propinquanin B Mitochondria Mitochondrial Pathway PropinquaninB->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Potential apoptotic pathway for Propinquanin B.

References

Independent Verification of Renchangianin B's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renchangianin B, a lignan isolated from plants of the Kadsura genus, has been noted in scientific literature for its potential anti-inflammatory, anticancer, antioxidant, and antibacterial properties. However, an independent verification of its therapeutic efficacy through robust experimental data, such as IC50 values and detailed mechanistic studies, remains elusive in publicly accessible research. This guide, therefore, aims to provide a comparative analysis of established therapeutic agents with similar purported biological activities. By presenting quantitative data and mechanistic insights for well-characterized compounds, this document serves as a valuable resource for researchers interested in the therapeutic areas associated with this compound.

The following sections will detail the performance of four comparator compounds—Erianin, Podophyllotoxin, Arctigenin, and Naringin—providing a baseline for the potential efficacy that a compound like this compound would need to demonstrate to be considered a viable therapeutic candidate.

Comparator Compound Performance

To offer a quantitative perspective, the following tables summarize the reported 50% inhibitory concentration (IC50) values for the selected comparator compounds against various cancer cell lines and in assays measuring inflammatory responses. Lower IC50 values are indicative of higher potency.

Anticancer Activity
CompoundCancer Cell LineIC50 ValueCitation
Erianin H460 (Lung Cancer)61.33 nM[1]
H1299 (Lung Cancer)21.89 nM[1]
EJ (Bladder Cancer)65.04 nM[2]
SGC-7901 (Gastric Cancer)175.9 nM[2]
143B (Osteosarcoma)58.19 nM (24h)[3]
MG63.2 (Osteosarcoma)88.69 nM (24h)
Podophyllotoxin PC-3 (Prostate Cancer)0.18 - 9 µM
DU 145 (Prostate Cancer)0.18 - 9 µM
HeLa (Cervical Cancer)0.18 - 9 µM
A549 (Lung Cancer)1.9 µM
HL-60 (Leukemia)0.43 - 3.5 µM
Arctigenin HL-60 (Leukemia)< 100 ng/mL
Dibenzocyclooctadiene Lignans (from Kadsura induta) RAW264.7 (NO inhibition)10.7 - 34.0 µM
Anti-inflammatory Activity
CompoundAssayIC50 ValueCitation
Arctigenin TNF-α production (LPS-stimulated RAW264.7 cells)5.0 µM
TNF-α production (differentiated U937 cells)3.9 µM
MKK1 activity1 µM
iNOS inhibition (LPS-stimulated)< 0.01 µM
Naringin TRPV1 inhibition33.3 µM

Signaling Pathways and Mechanisms of Action

The therapeutic effects of the comparator compounds are rooted in their ability to modulate key cellular signaling pathways involved in cancer progression and inflammation. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Erianin's Anticancer Mechanism

Erianin has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating several key signaling pathways, including the PI3K/Akt/mTOR pathway. Its activity leads to the inhibition of cell proliferation and survival.

Erianin_Anticancer_Mechanism Erianin Erianin PI3K PI3K Erianin->PI3K CellCycle Cell Cycle Arrest (G2/M Phase) Erianin->CellCycle Apoptosis Apoptosis Erianin->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Erianin's inhibition of the PI3K/Akt/mTOR pathway.
Podophyllotoxin's Anticancer Mechanism

Podophyllotoxin is a well-known inhibitor of tubulin polymerization. By disrupting microtubule dynamics, it arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.

Podophyllotoxin_Anticancer_Mechanism Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Microtubules Microtubule Formation Tubulin->Microtubules MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Podophyllotoxin's disruption of microtubule formation.
Arctigenin's Anti-inflammatory Mechanism

Arctigenin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. It prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Arctigenin_Anti_inflammatory_Mechanism Arctigenin Arctigenin IKK IKK Arctigenin->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->InflammatoryGenes

Arctigenin's inhibition of the NF-κB signaling pathway.
Naringin's Anti-inflammatory Mechanism

Naringin's anti-inflammatory properties are, in part, attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

Naringin_Anti_inflammatory_Mechanism Naringin Naringin MAPK MAPK Pathway (p38, JNK) Naringin->MAPK NFκB NF-κB Pathway Naringin->NFκB InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->MAPK InflammatoryStimuli->NFκB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->ProInflammatoryCytokines NFκB->ProInflammatoryCytokines

Naringin's modulation of inflammatory signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and replication of scientific findings. While specific protocols for this compound are not available, this section outlines the general methodologies used to obtain the data for the comparator compounds.

Cell Viability and Cytotoxicity Assay (MTT or CCK-8)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well.

  • Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value is calculated using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with various concentrations of the test compound for 1-2 hours. Subsequently, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Cells, after treatment with the test compound and/or stimulant, are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While this compound is reported to have promising therapeutic potential, the lack of publicly available, quantitative experimental data makes direct verification and comparison challenging. This guide provides a framework for evaluating such a compound by presenting robust data and mechanistic insights for established anticancer and anti-inflammatory agents.

For the therapeutic potential of this compound to be independently verified, future research should focus on:

  • Quantitative Bioactivity Screening: Determining the IC50 values of purified this compound in a panel of relevant cancer cell lines and inflammatory assay systems.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.

  • In Vivo Efficacy Studies: Evaluating the therapeutic effects of this compound in animal models of cancer and inflammation.

By generating and publishing such data, the scientific community can objectively assess the therapeutic potential of this compound and determine its viability as a lead compound for drug development.

References

Safety Operating Guide

Navigating the Disposal of Renchangianin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Renchangianin B, this guide is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this document outlines a precautionary approach based on general best practices for chemical waste management.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for understanding the compound's characteristics and for communicating with environmental health and safety (EHS) personnel.

PropertyValueSource
Molecular Formula C34H38O11PubChem[1]
Molecular Weight 622.7 g/mol PubChem[1]
XLogP3 5.2PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 11PubChem[1]
Rotatable Bond Count 8PubChem
Exact Mass 622.24141202 DaPubChem
Monoisotopic Mass 622.24141202 DaPubChem
Topological Polar Surface Area 150 ŲPubChem
Heavy Atom Count 45PubChem

Step-by-Step Disposal Procedures

The following steps provide a safe and compliant method for the disposal of this compound and contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Lab coat or coveralls

Step 2: Waste Segregation

Proper segregation at the point of generation is the most critical step in safe waste management.

  • Solid Waste: Collect unused or expired pure this compound, and any contaminated lab consumables (e.g., weighing paper, gloves, pipette tips, vials) in a designated, leak-proof container. This container should be clearly labeled as "this compound Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. The container must be labeled "this compound Liquid Waste" and should indicate the solvent(s) used. Never dispose of this compound solutions down the drain.

Step 3: Containerization and Labeling

Proper containerization and labeling prevent accidental exposures and ensure correct handling by waste management personnel.

  • Containers: Use containers that are chemically resistant to the waste they hold. Ensure containers are in good condition and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage

Store waste containers in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be away from general traffic and incompatible chemicals.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

Step 5: Disposal

Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.

  • Provide Information: Be prepared to provide all the information from the waste label to the disposal personnel.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

RenchangianinB_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated vials, gloves) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvents) is_solid->liquid_waste Liquid solid_container Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Compatible Liquid Waste Container liquid_waste->liquid_container label_info Label Container with: - 'Hazardous Waste' - 'this compound' - Concentration & Quantity - Accumulation Date - Lab Contact solid_container->label_info liquid_container->label_info storage_area Store in Designated Satellite Accumulation Area label_info->storage_area secondary_containment Use Secondary Containment for Liquid Waste storage_area->secondary_containment If Liquid contact_ehs Contact Institutional EHS for Pickup storage_area->contact_ehs secondary_containment->contact_ehs end Proper Disposal by Certified Vendor contact_ehs->end

This compound Disposal Workflow

Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet for this compound. Always prioritize your institution's established protocols and consult with your Environmental Health and Safety department for specific guidance.

References

Personal protective equipment for handling Renchangianin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Personal Protective Equipment (PPE)

Given the unknown hazard profile of Renchangianin B, a conservative approach to personal protection is required. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shield.To protect against splashes, dust, and unforeseen reactions. Standard safety glasses are not sufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Ensure gloves are appropriate for the solvent being used if this compound is in solution. Inspect gloves for tears or holes before use and change them frequently.
Body Protection A laboratory coat, worn fully buttoned.To protect skin and clothing from contamination. For larger quantities, a chemically resistant apron may be necessary.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge.Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan for Handling this compound

A systematic approach is crucial when working with compounds of unknown toxicity. The following workflow outlines the key steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage Review SDS (if available) Review SDS (if available) Conduct Risk Assessment Conduct Risk Assessment Review SDS (if available)->Conduct Risk Assessment Designate Work Area Designate Work Area Conduct Risk Assessment->Designate Work Area Don PPE Don PPE Conduct Risk Assessment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Handle Compound Weigh/Handle Compound Work in Fume Hood->Weigh/Handle Compound Store in a sealed, labeled container Store in a sealed, labeled container Work in Fume Hood->Store in a sealed, labeled container Clean Work Area Clean Work Area Weigh/Handle Compound->Clean Work Area Keep in a cool, dry, dark place Keep in a cool, dry, dark place Store in a sealed, labeled container->Keep in a cool, dry, dark place

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:

  • Preparation :

    • Attempt to locate a substance-specific Safety Data Sheet. If none is available, proceed with the assumption that the compound is hazardous.

    • Conduct a formal risk assessment for the planned experiment.

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Handling :

    • Always wear the appropriate PPE as detailed in the table above before entering the designated work area.

    • Perform all manipulations that may generate dust or aerosols (e.g., weighing, preparing solutions) within a chemical fume hood.

    • Handle the compound carefully to avoid creating dust.

    • After handling, thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

  • Storage :

    • Store this compound in a clearly labeled, tightly sealed container.

    • Keep the container in a cool, dry, and dark place, away from incompatible chemicals.

Disposal Plan for this compound

Proper segregation and disposal of chemical waste are critical to ensure safety and regulatory compliance. Never dispose of this compound down the drain or in regular trash.

Waste Type Container Labeling Requirements Disposal Procedure
Solid Waste Leak-proof, sealable container."Hazardous Waste: this compound (Solid)"Collect unused powder and contaminated consumables (e.g., gloves, weigh paper, pipette tips).
Liquid Waste Sealable, chemically compatible container."Hazardous Waste: this compound (Liquid)" with solvent composition.Collect all solutions containing this compound.

Waste Disposal Workflow:

G Segregate Waste at Source Segregate Waste at Source Solid Waste Container Solid Waste Container Segregate Waste at Source->Solid Waste Container Liquid Waste Container Liquid Waste Container Segregate Waste at Source->Liquid Waste Container Label Container Correctly Label Container Correctly Solid Waste Container->Label Container Correctly Liquid Waste Container->Label Container Correctly Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container Correctly->Store in Satellite Accumulation Area Arrange for EHS Pickup Arrange for EHS Pickup Store in Satellite Accumulation Area->Arrange for EHS Pickup

Caption: Disposal Workflow for this compound Waste.
  • Segregation : At the point of generation, separate solid and liquid waste into their respective, designated containers.

  • Containerization and Labeling : Use appropriate, leak-proof containers. Ensure each container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment.

  • Disposal : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup. Provide them with all the information from the waste label.

Biological Activity and Experimental Protocols

Currently, there is a lack of published scientific literature detailing the specific biological activities, mechanism of action, or signaling pathways of this compound. Therefore, providing a diagram of a specific signaling pathway is not possible.

For researchers beginning to characterize a novel compound like this compound, a logical first step is to assess its general cytotoxicity. The following is a detailed, generic protocol for a common cytotoxicity assay.

Generic Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the effect of a compound on cell viability.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line.

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Experimental Workflow:

G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Allow Cells to Adhere (24h) Allow Cells to Adhere (24h) Seed Cells in 96-well Plate->Allow Cells to Adhere (24h) Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Allow Cells to Adhere (24h)->Prepare Serial Dilutions of this compound Treat Cells with Compound (48-72h) Treat Cells with Compound (48-72h) Prepare Serial Dilutions of this compound->Treat Cells with Compound (48-72h) Add MTT Reagent (4h) Add MTT Reagent (4h) Treat Cells with Compound (48-72h)->Add MTT Reagent (4h) Add Solubilization Buffer (Overnight) Add Solubilization Buffer (Overnight) Add MTT Reagent (4h)->Add Solubilization Buffer (Overnight) Read Absorbance at 570 nm Read Absorbance at 570 nm Add Solubilization Buffer (Overnight)->Read Absorbance at 570 nm Calculate Cell Viability and IC50 Calculate Cell Viability and IC50 Read Absorbance at 570 nm->Calculate Cell Viability and IC50

Caption: Workflow for an MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding : Seed the chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions in complete medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Cell Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (and controls) to the wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization : After the 4-hour incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the dark at room temperature.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.